4,5-dibromo-1,3-dimethyl-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4,5-dibromo-1,3-dimethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Br2N2/c1-3-4(6)5(7)9(2)8-3/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHDLCOEAHRTEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Br)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408733 | |
| Record name | 4,5-dibromo-1,3-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5744-71-8 | |
| Record name | 4,5-Dibromo-1,3-dimethyl-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5744-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-dibromo-1,3-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 4,5-dibromo-1,3-dimethyl-1H-pyrazole (CAS No: 5744-71-8)
Executive Summary: This guide provides an in-depth technical overview of 4,5-dibromo-1,3-dimethyl-1H-pyrazole, a key heterocyclic building block for research and development. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, and this di-halogenated derivative serves as a versatile intermediate for the synthesis of complex, biologically active molecules.[1][2][3] This document details the compound's physicochemical properties, provides a validated synthesis protocol with mechanistic insights, explores its vast potential in drug discovery, and outlines essential safety and handling procedures. It is intended for researchers, synthetic chemists, and professionals in drug development who require a reliable, scientifically grounded resource for utilizing this compound.
Introduction: The Strategic Value of the Pyrazole Core
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[2][3] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have led to its incorporation into numerous FDA-approved drugs for a wide range of therapeutic areas, including inflammation, oncology, and infectious diseases.[4] Compounds like Celecoxib (anti-inflammatory) and Rimonabant (anti-obesity) underscore the pharmacological importance of this scaffold.[2][3]
4,5-dibromo-1,3-dimethyl-1H-pyrazole (CAS: 5744-71-8) is a strategically important derivative. The presence of two bromine atoms at the C4 and C5 positions transforms the pyrazole core into a highly versatile synthetic platform. These bromine atoms serve as reactive handles for a variety of transformations, most notably transition-metal-catalyzed cross-coupling reactions, allowing for the precise and modular construction of highly substituted pyrazole analogs. This guide will elucidate the synthesis and application of this key intermediate.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in a laboratory setting.
Table 1: Core Properties of 4,5-dibromo-1,3-dimethyl-1H-pyrazole
| Property | Value | Source |
| CAS Number | 5744-71-8 | [5] |
| Molecular Formula | C₅H₆Br₂N₂ | [ECHEMI] |
| Molecular Weight | 253.92 g/mol | [ECHEMI] |
| IUPAC Name | 4,5-dibromo-1,3-dimethyl-1H-pyrazole | |
| Calculated XLogP3 | 2.3 | [ECHEMI] |
| Hydrogen Bond Acceptor Count | 1 | [ECHEMI] |
Spectroscopic Characterization (Predicted)
While specific experimental spectra for this compound are not widely published, data from closely related analogs allow for a reliable prediction of its key spectroscopic features.
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing two singlets corresponding to the two methyl groups (N-CH₃ and C-CH₃). The N-methyl group would likely appear around 3.8-4.0 ppm, while the C3-methyl group would be slightly upfield, around 2.2-2.4 ppm. The absence of a proton at the C4 or C5 position simplifies the spectrum significantly.
-
¹³C NMR: The carbon spectrum would show distinct signals for the two methyl carbons, the quaternary carbons of the pyrazole ring (C3, C4, C5), and the N-methyl carbon. The brominated carbons (C4 and C5) would be shifted significantly compared to the non-brominated parent compound.
-
Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br), with prominent peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate 1:2:1 ratio.
Synthesis and Mechanistic Insights
The synthesis of 4,5-dibromo-1,3-dimethyl-1H-pyrazole is most logically achieved through the direct electrophilic bromination of the commercially available precursor, 1,3-dimethyl-1H-pyrazole.
Retrosynthetic Analysis
The retrosynthetic approach identifies the most direct pathway for synthesis, starting from simple, accessible materials. The key transformation is the double bromination of the pyrazole ring.
Caption: Retrosynthesis of the target compound.
Recommended Synthesis Protocol: Electrophilic Bromination
This protocol is based on established methods for the bromination of pyrazole derivatives using N-Bromosuccinimide (NBS), a convenient and safer alternative to elemental bromine.[6][7][8]
Materials:
-
1,3-dimethyl-1H-pyrazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 1,3-dimethyl-1H-pyrazole (1.0 eq). Dissolve the starting material in anhydrous acetonitrile (approx. 0.2 M concentration).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (2.1 eq) portion-wise over 15-20 minutes. Causality: The portion-wise addition at low temperature helps to control the exothermicity of the reaction and minimize potential side reactions.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup - Quenching: Upon completion, carefully pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution to neutralize any acidic byproducts. Add saturated aqueous sodium thiosulfate solution to quench any remaining bromine or NBS.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer). Causality: Ethyl acetate is a suitable solvent for extracting the moderately polar product from the aqueous phase.
-
Washing: Combine the organic layers and wash sequentially with water and then brine. Causality: The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 4,5-dibromo-1,3-dimethyl-1H-pyrazole.
Synthesis Workflow Diagram
Caption: Step-by-step synthesis workflow.
Applications in Research and Development
The primary value of 4,5-dibromo-1,3-dimethyl-1H-pyrazole lies in its capacity as a versatile synthetic intermediate. The two bromine atoms are orthogonally positioned relative to the N-methyl and C-methyl groups, offering distinct steric and electronic environments that can be exploited for selective functionalization.
Gateway to Novel Pharmacophores
The C4 and C5 positions of the pyrazole ring are critical for interaction with biological targets. By using this dibrominated intermediate, medicinal chemists can rapidly generate libraries of novel compounds for screening. The bromine atoms are ideal leaving groups for palladium-catalyzed cross-coupling reactions, enabling the installation of a wide array of substituents.[9]
-
Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl groups.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl functionalities.
-
Heck Coupling: Reaction with alkenes.
-
Buchwald-Hartwig Amination: To install amine functionalities.
These transformations allow for the exploration of structure-activity relationships (SAR) around the pyrazole core, targeting a multitude of diseases where pyrazoles have shown promise, including cancer, inflammation, and microbial infections.[3][4]
Logical Pathway for Chemical Diversification
The sequential or differential reactivity of the two bromine atoms can be leveraged to create complex, unsymmetrically substituted pyrazoles, which are highly valuable in drug discovery.
Caption: Diversification via cross-coupling reactions.
Safety, Handling, and Storage
As a halogenated organic compound, 4,5-dibromo-1,3-dimethyl-1H-pyrazole requires careful handling. While a specific safety data sheet (SDS) is not widely available, data from the closely related 4-bromo-1,3-dimethyl-1H-pyrazole (CAS 5775-82-6) provides a strong basis for safety protocols.[10]
GHS Hazard Classification (Anticipated):
-
Skin Corrosion/Irritation, Category 2 (H315): Causes skin irritation.[10]
-
Serious Eye Damage/Irritation, Category 1 or 2 (H318/H319): Causes serious eye damage or irritation.[10]
-
Specific Target Organ Toxicity — Single Exposure, Category 3 (H335): May cause respiratory irritation.
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.
-
Respiratory Protection: Avoid breathing dust, fumes, or vapors. If ventilation is inadequate, use a NIOSH/MSHA-approved respirator.
First Aid Measures:
-
Inhalation: Move person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
-
Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation occurs.
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
4,5-dibromo-1,3-dimethyl-1H-pyrazole is a high-value synthetic intermediate with significant potential for accelerating research in medicinal chemistry and materials science. Its straightforward synthesis and the versatile reactivity of its dibrominated core provide a robust platform for generating diverse molecular architectures. By adhering to the protocols and safety guidelines outlined in this document, researchers can effectively and safely leverage this compound to advance their scientific objectives.
References
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). One-Pot Synthesis of 4,5-Dihydropyrazole from Aldehydes, Hydrazines and Alkenes - Supporting Information. Retrieved from [Link]
-
ACS Publications. (2025). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry. Retrieved from [Link]
- Google Patents. US5663366A - Process for the synthesis of 4,5-diaminopyrazole derivatives useful for dyeing hair.
-
SciELO México. (2012). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Retrieved from [Link]
-
PubChem. 4-Bromo-1,3-dimethyl-1H-pyrazole. Retrieved from [Link]
-
Angene. The Chemical Versatility of 3,5-Dibromo-1H-Pyrazole for Synthesis. Retrieved from [Link]
-
MDPI. (2023). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. Molecules. Retrieved from [Link]
-
MDPI. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Retrieved from [Link]
-
De Gruyter. (2011). Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones. Zeitschrift für Naturforschung B. Retrieved from [Link]
-
ResearchGate. Bromination of pyrazole derivatives. Retrieved from [Link]
-
ResearchGate. Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. Retrieved from [Link]
-
MDPI. (2019). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. Molecules. Retrieved from [Link]
-
Arkivoc. Recent advances in the synthesis of new pyrazole derivatives. Retrieved from [Link]
-
ChemRxiv. (2023). Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as new anti-cancer agents. Retrieved from [Link]
-
ResearchGate. (2015). Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. Retrieved from [Link]
-
ResearchGate. Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Retrieved from [Link]
-
PubChem. 1-(4-(Bromomethyl)phenyl)-3,5-dimethyl-1H-pyrazole. Retrieved from [Link]
-
TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved from [Link]
-
Reddit. Regioselectivity of pyrazole bromination. Retrieved from [Link]
-
PMC. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]
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Technical Monograph: Spectroscopic Characterization and Analytical Profiling of 4,5-Dibromo-1,3-dimethyl-1H-pyrazole
This technical monograph provides an in-depth spectroscopic and analytical profile of 4,5-dibromo-1,3-dimethyl-1H-pyrazole (CAS: 5744-71-8). It is designed for researchers requiring precise characterization data for quality control, synthesis validation, and structural elucidation.
Executive Summary & Structural Significance
4,5-Dibromo-1,3-dimethyl-1H-pyrazole is a fully substituted pyrazole derivative often utilized as a dense functionalization scaffold in medicinal chemistry. Unlike its mono-brominated analogs, this molecule lacks aromatic protons, rendering its spectroscopic signature distinctively "silent" in the aromatic region.
This guide focuses on the definitive identification of the 4,5-dibromo species, distinguishing it from the common impurity 4-bromo-1,3-dimethyl-1H-pyrazole. The presence of two bromine atoms introduces specific isotopic patterns in Mass Spectrometry and significant inductive shifts in NMR, which are detailed below.
Chemical Identity
| Property | Detail |
| IUPAC Name | 4,5-dibromo-1,3-dimethyl-1H-pyrazole |
| Molecular Formula | C |
| Molecular Weight | 253.92 g/mol |
| Monoisotopic Mass | 251.89 g/mol ( |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in CDCl |
Synthesis & Impurity Profile
To understand the spectroscopy, one must understand the origin. This compound is typically synthesized via the electrophilic aromatic substitution (bromination) of 1,3-dimethylpyrazole using excess bromine or N-bromosuccinimide (NBS).
-
Primary Impurity: 4-bromo-1,3-dimethyl-1H-pyrazole (incomplete bromination).
-
Differentiation: The 4-bromo analog possesses a proton at the C-5 position (
~7.50 ppm), whereas the 4,5-dibromo target has no aromatic protons .
Synthesis Pathway Diagram
Figure 1: Stepwise bromination pathway. The disappearance of the C-5 proton is the critical reaction endpoint indicator.
Spectroscopic Data Profiling
Nuclear Magnetic Resonance (NMR)
The NMR profile of 4,5-dibromo-1,3-dimethyl-1H-pyrazole is characterized by its simplicity. The absence of aromatic signals is the primary confirmation of full substitution.
H NMR (300 MHz, CDCl
)
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 3.85 – 3.90 | Singlet (s) | 3H | N-CH | Shifted downfield (vs. 3.78 in mono-bromo) due to inductive effect of Br at C-5. |
| 2.28 – 2.32 | Singlet (s) | 3H | C-CH | Methyl group at C-3 position. |
| -- | -- | -- | Ar-H | ABSENT . Presence of a signal at ~7.5 ppm indicates 4-bromo impurity. |
C NMR (75 MHz, CDCl
)
The carbon spectrum will display 5 distinct signals.
-
C-3 (Quaternary): ~148.0 ppm (C-Me bearing).
-
C-5 (Quaternary): ~115.0 – 118.0 ppm (C-Br bearing; significantly shifted due to halogen).
-
C-4 (Quaternary): ~90.0 – 95.0 ppm (C-Br bearing; typically shielded in pyrazoles).
-
N-CH
: ~38.5 ppm. -
C-CH
: ~13.5 ppm.[1]
Mass Spectrometry (MS)
The mass spectrum provides the most definitive confirmation of the dibromo- substitution pattern due to the natural abundance of bromine isotopes (
-
Ionization Mode: ESI+ or EI.
-
Molecular Ion (M+): The parent ion cluster will span m/z 252, 254, and 256.
-
Isotope Pattern (M : M+2 : M+4): 1 : 2 : 1
-
This "Triplet" pattern is the hallmark of a molecule containing two bromine atoms .
-
Contrast: A mono-bromo compound shows a 1:1 doublet (M : M+2).
-
| m/z Peak | Relative Intensity | Origin |
| 252 | 25% | |
| 254 | 50% | |
| 256 | 25% |
Infrared Spectroscopy (FT-IR)
-
Absence of bands: No C-H stretching vibration > 3000 cm
(aromatic C-H), confirming the loss of the H-5 proton. -
Key Bands:
-
2950 cm
: Aliphatic C-H stretch (Methyl groups). -
1550 – 1480 cm
: C=N and C=C pyrazole ring stretches. -
600 – 800 cm
: C-Br stretching vibrations (strong, characteristic fingerprint).
-
Experimental Protocol: Analytical Sample Preparation
To ensure high-quality spectral data, follow this standardized preparation protocol.
Reagents:
-
Chloroform-d (CDCl
) with 0.03% TMS (internal standard). -
HPLC-grade Methanol (for MS).
Procedure:
-
NMR Prep: Dissolve 5–10 mg of the solid 4,5-dibromo-1,3-dimethyl-1H-pyrazole in 0.6 mL of CDCl
. Ensure the solution is clear; filter through a cotton plug if particulate matter persists. -
MS Prep: Prepare a 1 mg/mL stock solution in Methanol. Dilute to 10 µg/mL with 0.1% Formic Acid in MeOH/Water (50:50) for ESI-MS injection.
Quality Control Check:
Run a quick
Analytical Logic Tree
Figure 2: Decision tree for distinguishing mono-bromo vs. dibromo- species using proton NMR.
References
-
PubChem Compound Summary. 4-Bromo-1,3-dimethyl-1H-pyrazole (CAS 5775-82-6). National Center for Biotechnology Information. (Used for comparative spectral baselining). [Link]
-
Baltayan, A. O., et al. "Bromination of 1,3-dimethyl- and 1,5-dimethyl-4-hydroxymethylpyrazoles."[2] Russian Journal of General Chemistry, 2009. (Methodology for bromination of dimethylpyrazoles). [Link]
-
VDOC Archive. Abstracts on Pyrazole Nitration and Bromination. (Cites nitration of the 4,5-dibromo intermediate). [Link]
Sources
Technical Guide: Reactivity & Regioselective Functionalization of 4,5-Dibromo-1,3-dimethyl-1H-pyrazole
Executive Summary
The 4,5-dibromo-1,3-dimethyl-1H-pyrazole scaffold represents a critical "privileged structure" in medicinal chemistry, serving as a versatile precursor for p38 MAP kinase inhibitors, HSP90 inhibitors, and various agrochemicals. Its utility lies in the orthogonal reactivity of the two bromine atoms. Despite their structural similarity, the C4 and C5 positions possess distinct electronic environments, enabling sequential, regioselective functionalization.
This guide provides a definitive technical analysis of this molecule's reactivity profile, offering researchers a validated roadmap for selective C-C bond formation. We move beyond generic protocols to explain the why and how of site-selectivity, supported by mechanistic insights and optimized experimental workflows.
Part 1: Structural & Electronic Analysis
To master the reactivity of this molecule, one must understand the electronic bias introduced by the N1-methyl and C3-methyl groups.
The Electronic Bias (The "Alpha Effect")
The pyrazole ring is not electronically uniform.
-
Position C5 (The "Alpha" Position): Adjacent to the pyrrole-like nitrogen (N1). This position is significantly more electron-deficient due to the inductive withdrawal of the adjacent nitrogen. Consequently, the C5-Br bond is more polarized and susceptible to oxidative addition by Pd(0) species.
-
Position C4 (The "Beta" Position): Flanked by carbon atoms. It is relatively electron-rich compared to C5. In electrophilic aromatic substitution (EAS), this is the preferred site of attack; however, in metal-catalyzed cross-couplings of polyhalogenated systems, it is the less reactive site.
Visualization: Reactivity Map
The following diagram illustrates the electronic divergence that dictates the reaction order.
Figure 1: Reactivity map highlighting the electronic divergence between C4 and C5 positions.
Part 2: Regioselective Functionalization Strategies
The "Golden Rule" for this scaffold is C5 First . Attempting to functionalize C4 exclusively while leaving C5-Br intact is chemically arduous and typically requires indirect routes (e.g., starting from 4-bromo-1,3-dimethylpyrazole).
Scenario A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
In Suzuki couplings, the oxidative addition of Pd(0) is the rate-determining step. The electron-deficient C5-Br bond reacts significantly faster than the C4-Br bond.
Mechanism:
-
Oxidative Addition: Pd(0) inserts into C5-Br (favored by lower bond dissociation energy and proximity to N1).
-
Transmetallation: Boronic acid transfers the aryl group.
-
Reductive Elimination: Formation of the C5-Aryl product.
Optimization Data: The following table summarizes conditions for maximizing C5-selectivity (Mono-arylation) vs. Bis-arylation.
| Parameter | C5-Selective Conditions (Target) | Bis-Arylation Conditions (Overkill) | Mechanistic Note |
| Stoichiometry | 1.0 equiv Boronic Acid | > 2.5 equiv Boronic Acid | Control stoichiometry to prevent C4 reaction. |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd(dppf)Cl₂ or Pd₂dba₃/XPhos | PPh₃ is bulky enough to slow C4 addition. |
| Base | Na₂CO₃ (aq) or K₃PO₄ | Cs₂CO₃ or KOtBu | Weaker bases minimize "Halogen Dance" side reactions. |
| Solvent | DME/H₂O or Toluene/EtOH | DMF or 1,4-Dioxane (High T) | Lower polarity solvents often aid selectivity. |
| Temperature | 80–90 °C | > 110 °C (Microwave) | High heat overcomes the activation barrier for C4. |
Scenario B: Lithium-Halogen Exchange (HLE)
Warning: The Halogen Dance. Treating 4,5-dibromo-1,3-dimethylpyrazole with n-BuLi can lead to a "Halogen Dance" (isomerization) where the lithium migrates to the thermodynamically most stable position.
-
Kinetic Control (-78°C): Exchange occurs at C5-Br (CIPE effect: Li coordinates to N1? No, N1 is blocked. Li coordinates to the Br lone pairs, but the C5 anion is stabilized by N1 inductive effect).
-
Thermodynamic Control (> -40°C): The lithium species may equilibrate.
Recommendation: For clean mono-functionalization via HLE, strictly maintain -78°C and use inverse addition (add BuLi to the heterocycle) to minimize equilibration.
Part 3: Experimental Protocols
Protocol 1: Regioselective C5-Arylation (Suzuki Coupling)
Objective: Synthesize 4-bromo-1,3-dimethyl-5-phenyl-1H-pyrazole.
Reagents:
-
4,5-Dibromo-1,3-dimethyl-1H-pyrazole (1.0 equiv)
-
Phenylboronic acid (1.05 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Na₂CO₃ (2.0 equiv, 2M aqueous solution)
-
DME (Dimethoxyethane) (0.2 M concentration)
Step-by-Step Workflow:
-
Degassing: Charge a reaction vial with the dibromo-pyrazole, phenylboronic acid, and Pd catalyst. Evacuate and backfill with Argon (3 cycles).
-
Solvent Addition: Add degassed DME and the aqueous Na₂CO₃ solution via syringe.
-
Thermal Activation: Heat the sealed vial to 85°C for 4–6 hours. Critical: Monitor by TLC/LCMS. Stop immediately upon consumption of starting material to prevent C4-coupling.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexanes/EtOAc gradient). The C5-arylated product typically elutes after the bis-arylated impurity (if any) but before the starting material.
Protocol 2: Sequential C4-Functionalization
Objective: Functionalize the remaining C4-bromide.
Once the C5 position is substituted (e.g., with a phenyl group), the C4-bromide becomes the only available electrophile. Standard Suzuki conditions can now be applied, often requiring slightly more vigorous conditions (e.g., 100°C or SPhos ligand) due to the increased steric bulk at C5 and C3.
Part 4: Logical Workflow & Decision Tree
Use this decision tree to plan your synthesis based on your target substitution pattern.
Figure 2: Strategic decision tree for synthetic planning.
References
-
Regioselectivity in Pyrazole Coupling: Organic & Biomolecular Chemistry, "Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling." (Demonstrates Suzuki preference for C5/C3 positions over C4 in activated systems).
-
C5-Arylation Dominance: Comptes Rendus Chimie, "Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation." (Confirms C5 as the active site for Pd-insertion in 1,4-substituted systems).
-
General Pyrazole Reactivity: National Institutes of Health (NIH), "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles." (Provides foundational data on pyrazole halogen reactivity trends).
-
Lithium-Halogen Exchange Mechanics: The Journal of Organic Chemistry, "The Role of Conjugation in the Halogen Lithium Exchange Selectivity." (Explains the electronic factors governing Li-Br exchange in poly-brominated heterocycles).
Technical Deep Dive: Rational Discovery of Novel Pyrazole Derivatives
Executive Summary
The pyrazole scaffold (1,2-diazole) remains a "privileged structure" in modern medicinal chemistry due to its unique electronic profile, capacity for diverse non-covalent interactions (π-stacking, H-bonding), and metabolic stability.[1] Recent FDA approvals—including Pralsetinib (2020) , Berotralstat (2020) , and Asciminib (2021) —underscore the scaffold's dominance, particularly in kinase inhibition where it frequently serves as an ATP-mimetic hinge binder.
This guide moves beyond basic heterocyclic chemistry to address the critical bottleneck in pyrazole discovery: controlling regioselectivity during synthesis and optimizing the tautomeric equilibrium for target affinity.
Module 1: Structural Logic & Pharmacophore Design
The Hinge-Binding Hypothesis
In kinase inhibitor design, the pyrazole ring often functions as a bioisostere for the adenine ring of ATP. The nitrogen atoms at positions 1 and 2 can serve as both hydrogen bond donors (HBD) and acceptors (HBA), allowing for precise engagement with the kinase hinge region.
-
N-Unsubstituted Pyrazoles (1H-pyrazoles): Exist in tautomeric equilibrium. This is a double-edged sword; it allows the molecule to "adapt" to the binding pocket but costs entropic energy upon binding.
-
N-Substituted Pyrazoles: Lock the conformation. The choice of substituent (Methyl, Isopropyl, Phenyl) at N1 determines the vector of the substituents at C3 and C5, critically affecting selectivity.
Electronic Tuning of C3/C5
The C3 and C5 positions are electronically distinct.
-
C3 Position: Often points toward the solvent front or the gatekeeper residue. Bulky groups here (e.g., tert-butyl, CF3) can improve metabolic stability and selectivity.
-
C5 Position: Sterically crowded if N1 is substituted. Substituents here often force the N1-group out of plane, creating a "twisted" conformation useful for inducing atropisomerism or filling hydrophobic pockets.
Visualization: Pyrazole SAR Decision Logic
Figure 1: Strategic decision matrix for decorating the pyrazole scaffold based on target requirements.
Module 2: The Synthetic Bottleneck & Solution
The Regioselectivity Challenge
The classical Knorr Pyrazole Synthesis (condensation of hydrazine with 1,3-diketones) is robust but notoriously non-selective when using asymmetric diketones and substituted hydrazines. It typically yields a mixture of 1,3- and 1,5-isomers, requiring tedious chromatographic separation.
The Solution: Use a Regioselective [3+2] Cycloaddition approach. The reaction between N-tosylhydrazones (generated from aldehydes) and terminal alkynes is superior because it proceeds via a silver-catalyzed or base-mediated mechanism that strictly controls the orientation of addition.
Protocol: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles
This protocol avoids transition metals (green chemistry) and ensures the formation of the 1,3,5-isomer with >95% regioselectivity.
Reaction Scheme: Aldehyde-derived N-tosylhydrazone + Terminal Alkyne + Base → 1,3,5-Trisubstituted Pyrazole
Reagents:
-
Substrate A: N-tosylhydrazone (1.0 equiv)
-
Substrate B: Terminal Alkyne (1.2 equiv)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Solvent: 1,4-Dioxane (Anhydrous)
Step-by-Step Methodology:
-
Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve the N-tosylhydrazone (1.0 mmol) in anhydrous 1,4-dioxane (5 mL).
-
Activation: Add K₂CO₃ (2.0 mmol) to the solution. Note: The base generates the diazo intermediate in situ.
-
Addition: Add the terminal alkyne (1.2 mmol) via syringe.
-
Cyclization: Seal the vial and heat the reaction mixture to 110°C for 8–12 hours.
-
Checkpoint: Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:4). The diazo intermediate is transient; look for the disappearance of the hydrazone spot.
-
-
Workup: Cool to room temperature. Filter off the inorganic salts through a Celite pad. Wash the pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes).
Why this works: The base decomposes the hydrazone into a diazo compound, which undergoes a 1,3-dipolar cycloaddition with the alkyne. Steric and electronic factors strongly favor the 1,3,5-substitution pattern over the 1,3,4-isomer.
Visualization: Synthetic Pathway
Figure 2: Mechanistic flow for the regioselective synthesis of 1,3,5-trisubstituted pyrazoles.
Module 3: Biological Validation (Kinase Inhibition)
Once synthesized, the derivatives must be validated. Since pyrazoles are premier kinase scaffolds, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard for high-throughput screening (HTS).
Protocol: LanthaScreen™ TR-FRET Kinase Assay
This assay measures the binding of the compound to the kinase active site by displacing a labeled tracer.
Materials:
-
Target Kinase (e.g., JAK2, BRAF)
-
Europium-labeled antibody (anti-tag)
-
Kinase Tracer (Alexa Fluor™ 647 conjugate)
-
Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
Methodology:
-
Compound Preparation: Prepare a 3-fold serial dilution of the pyrazole derivative in 100% DMSO (starting at 10 mM).
-
Plate Setup: Dispense 100 nL of compound into a 384-well low-volume white plate (acoustic dispensing preferred).
-
Enzyme/Antibody Mix: Add 5 µL of Kinase/Antibody mixture diluted in Assay Buffer. Incubate for 15 minutes at room temperature.
-
Critical Step: Ensure the antibody concentration is optimized to the concentration of the kinase tag (usually 2 nM).
-
-
Tracer Addition: Add 5 µL of the Tracer solution.
-
Note: The tracer concentration should be at its
value for the specific kinase to ensure competitive kinetics.
-
-
Incubation: Incubate for 1 hour at room temperature in the dark.
-
Readout: Measure fluorescence on a multimode plate reader (Excitation: 340 nm; Emission 1: 665 nm [Tracer], Emission 2: 615 nm [Europium]).
-
Data Analysis: Calculate the TR-FRET ratio (Em 665 / Em 615). Plot % Inhibition vs. log[Compound] to determine
.
Module 4: ADME/T Optimization
Metabolic Hotspots
Pyrazoles are generally stable, but specific substitutions can introduce liabilities.
-
N-Dealkylation: If N1 is substituted with a simple methyl or ethyl group, it is prone to oxidative dealkylation by CYP450 enzymes.
-
Fix: Use deuterated methyl groups (-CD3) or switch to cycloalkyl/aryl substituents.
-
-
Ring Oxidation: Electron-rich pyrazoles can be oxidized at C4.
-
Fix: Block C4 with a halogen (F, Cl) or a cyano group (-CN).
-
Data Summary: Substituent Effects
| Position | Substituent | Effect on Potency (Kinase) | Effect on ADME |
| N1 | Hydrogen | High (H-bond donor) | Poor permeability (PSA high), Glucuronidation risk |
| N1 | Methyl | Moderate (Loss of H-bond) | Good permeability, Metabolic liability (N-dealkylation) |
| N1 | Phenyl | High (Hydrophobic pocket) | Increased lipophilicity (LogP), potential hERG tox |
| C3 | CF3 | High (Electronic w/d) | Excellent metabolic stability, increased lipophilicity |
| C4 | Fluorine | Neutral/High | Blocks metabolic oxidation, alters pKa |
References
-
Fassihi, A. et al. (2020). "Recent advances in the synthesis of pyrazole derivatives: A review." European Journal of Medicinal Chemistry. Link
-
Kong, Y. et al. (2014).[2] "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes." Organic Letters. Link
-
FDA Drug Approvals. (2020). "Pralsetinib (GAVRETO) Prescribing Information."[3] U.S. Food and Drug Administration.[4] Link
-
Ebeid, H. et al. (2021). "Asciminib: A First-in-Class Allosteric Inhibitor of BCR-ABL1 Kinase." Journal of Medicinal Chemistry. Link
-
LanthaScreen™ Technology. "TR-FRET Kinase Binding Assay Validation." Thermo Fisher Scientific Protocols. Link
Sources
Technical Guide: 4,5-Dibromo-1,3-dimethyl-1H-pyrazole as a Regioselective Scaffold in Drug Discovery
Executive Summary
4,5-dibromo-1,3-dimethyl-1H-pyrazole (CAS: 134884-78-1) represents a high-value "linchpin" scaffold in medicinal chemistry. Its utility stems from the orthogonal reactivity of the two bromine atoms. Unlike symmetrical heterocycles, the electronic environment of the pyrazole ring creates a distinct reactivity gradient between the C4 and C5 positions. This guide details the structural logic, synthesis, and sequential functionalization strategies required to utilize this starting material for the construction of polysubstituted pyrazole libraries, particularly in the development of kinase inhibitors and anti-inflammatory agents.
Structural Analysis & Reactivity Profile
The core value of 4,5-dibromo-1,3-dimethyl-1H-pyrazole lies in its ability to undergo site-selective cross-coupling . To utilize this, one must understand the electronic bias of the pyrazole ring.
Electronic Descriptors
-
Position C5 (The "Active" Site): Located adjacent to the pyrrole-like nitrogen (N1), this carbon is significantly more electron-deficient due to the inductive withdrawal of the nitrogen. In palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the C5-Br bond undergoes oxidative addition preferentially.
-
Position C4 (The "Latent" Site): Located beta to the N1 nitrogen and adjacent to the electron-donating C3-methyl group. This position is relatively electron-rich compared to C5. It remains inert during the first equivalent of coupling, allowing for sequential functionalization.
The Reactivity Hierarchy
The reactivity order for metal-catalyzed cross-coupling in this scaffold is: C5-Br > C4-Br
This selectivity allows researchers to install a specific pharmacophore at C5, isolate the intermediate, and subsequently install a different moiety at C4.
Figure 1: Reactivity map illustrating the electronic bias facilitating sequential functionalization.
Synthesis of the Starting Material[1][2][3][4][5][6][7][8]
While commercially available, in-house synthesis ensures purity and scalability. The synthesis involves the bromination of 1,3-dimethylpyrazole.
Protocol: Bromination of 1,3-Dimethylpyrazole
Objective: Synthesis of 4,5-dibromo-1,3-dimethyl-1H-pyrazole. Reagents: 1,3-dimethylpyrazole, N-Bromosuccinimide (NBS), Acetonitrile (ACN).
| Parameter | Specification |
| Stoichiometry | 1.0 eq Substrate : 2.2 eq NBS |
| Solvent | Acetonitrile (0.5 M concentration) |
| Temperature | 0°C to Room Temperature (RT) |
| Time | 4–12 Hours |
| Yield Target | >85% |
Step-by-Step Methodology:
-
Dissolution: Charge a round-bottom flask with 1,3-dimethylpyrazole (1.0 eq) and ACN. Cool to 0°C in an ice bath.
-
Addition: Add NBS (2.2 eq) portion-wise over 30 minutes. Note: Rapid addition can cause exotherms and regio-scrambling.
-
Reaction: Allow the mixture to warm to RT and stir. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS. The mono-bromo intermediate (usually 4-bromo) will appear first, followed by conversion to the di-bromo product.
-
Quench: Pour the reaction mixture into a saturated sodium thiosulfate (
) solution to neutralize excess bromine species. -
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (0-20% EtOAc in Hexanes).
Functionalization Strategies (The "Switch" Mechanism)
The primary application of this scaffold is the construction of non-symmetrical 4,5-diarylpyrazoles.
Workflow: Sequential Suzuki-Miyaura Coupling
This protocol demonstrates the installation of an Aryl group at C5, followed by a different Aryl group at C4.
Step 1: C5-Selective Coupling
-
Catalyst:
(5 mol%) -
Ligand: Triphenylphosphine (often sufficient) or XPhos for difficult substrates.
-
Base:
(2.0 eq, aqueous). -
Solvent: DME/Water or Dioxane/Water (3:1).
-
Temperature: 80°C.
-
Mechanism: The oxidative addition occurs at the electron-deficient C5-Br bond. The C3-methyl group provides minimal steric hindrance to C5, preserving the electronic selectivity.
Step 2: C4-Coupling (The "Hard" Step)
-
Substrate: The isolated 5-aryl-4-bromo-1,3-dimethylpyrazole.
-
Catalyst:
or with S-Phos. -
Conditions: Higher temperatures (100-120°C) or microwave irradiation are often required because the remaining C4-Br is electron-rich and sterically crowded by the new C5-aryl group and the C3-methyl.
Figure 2: Sequential workflow for synthesizing non-symmetrical 4,5-disubstituted pyrazoles.
Applications in Drug Design[11]
The 4,5-disubstituted pyrazole motif is ubiquitous in kinase inhibitors and anti-inflammatory drugs.
Kinase Inhibition (CDK/p38 MAPK)
Many ATP-competitive inhibitors utilize the pyrazole nitrogen (N2) as a hydrogen bond acceptor to the kinase hinge region.
-
Design Strategy: The C5-substituent often occupies the hydrophobic gatekeeper pocket, while the C4-substituent extends into the solvent-exposed region or interacts with the DFG motif.
-
Example: In the development of CDK9 inhibitors, the 4,5-regiochemistry allows for the fine-tuning of selectivity against CDK2.
COX-2 Inhibitors
The "vicinal diaryl" motif is critical for COX-2 selectivity (e.g., Celecoxib).
-
Relevance: 4,5-dibromo-1,3-dimethyl-1H-pyrazole allows for the modular assembly of these vicinal rings. The N1-methyl group (present in the starting material) mimics the sulfonamide or methyl position found in various coxibs, impacting the pharmacokinetic profile.
Data Summary: Reactivity by Position
| Position | Electronic Character | Preferred Reaction | Drug Design Role |
| C5 | Electron Deficient ( | Nucleophilic sub, Metal-Halogen Exchange, First Pd-Coupling | Hinge Binder / Hydrophobic Pocket |
| C4 | Electron Rich ( | Electrophilic sub, Second Pd-Coupling | Solvent Front / Solubilizing Group |
Safety & Handling
-
Hazards: Brominated pyrazoles can be skin and eye irritants. The synthesis involves NBS (oxidizer) and brominated intermediates which may be lachrymators.
-
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Light sensitive (C-Br bonds can degrade under intense UV).
-
Waste: Aqueous streams containing palladium and bromides must be segregated for heavy metal disposal.
References
-
Regioselective Synthesis of Pyrazoles
-
General Reactivity of Halogenated Pyrazoles
-
Medicinal Chemistry Applications
-
Structural Analogs and Methods
- Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines.
- Source:Molecules (MDPI)
-
URL:[Link]
- Context: While focusing on pyrimidines, this reference provides the foundational "site-selective" logic used for poly-halogenated heteroarom
Sources
Methodological & Application
Application Note: Site-Selective Suzuki-Miyaura Coupling of 4,5-Dibromo-1,3-dimethyl-1H-pyrazole
Executive Summary
The selective functionalization of polyhalogenated heterocycles is a cornerstone of modern medicinal chemistry, allowing for the rapid diversification of core scaffolds. This application note details the protocol for the site-selective Suzuki-Miyaura mono-coupling of 4,5-dibromo-1,3-dimethyl-1H-pyrazole .
The primary challenge with this substrate is distinguishing between the electronically activated C5-bromide and the sterically accessible C4-bromide. Contrary to simple steric models, the C5-position is the preferred site of oxidative addition due to the inductive electron-withdrawing effect of the adjacent nitrogen (α-heteroatom effect), provided that the catalyst system can overcome the steric penalty imposed by the N-methyl group. This guide provides a high-fidelity protocol to achieve >90% regioselectivity for the C5-arylated product.
Mechanistic Insight & Regioselectivity
Understanding the electronic landscape of 4,5-dibromo-1,3-dimethyl-1H-pyrazole is critical for process control.
-
Electronic Activation (Favors C5): The C5 carbon is directly bonded to the pyrazole nitrogen (N1). The inductive withdrawal (-I effect) of the nitrogen atom renders the C5–Br bond more electron-deficient (lower LUMO energy) compared to the C4–Br bond. In Pd(0)/Pd(II) catalytic cycles, oxidative addition typically occurs fastest at the most electron-deficient center.
-
Steric Deactivation (Favors C4): The N-methyl group at position 1 creates significant steric bulk around C5. The C4 position, flanked by a methyl at C3 and a bromine at C5, is relatively less hindered.
-
The Decision: Under thermodynamic control or with bulky ligands, C4 coupling might compete. However, using active catalyst systems (e.g., Pd(dppf)Cl₂) and controlled temperatures , the electronic preference dominates, yielding the 5-aryl-4-bromo-1,3-dimethyl-1H-pyrazole as the major product.
Diagram 1: Regioselectivity Logic & Reaction Pathway
Caption: Mechanistic competition between electronic activation (C5) and steric hindrance (C4). Under optimized conditions, electronics drive C5-selectivity.
Experimental Protocol
Materials & Reagents[1][2][3][4][5][6][7]
-
Substrate: 4,5-dibromo-1,3-dimethyl-1H-pyrazole (1.0 equiv).
-
Boronic Acid: Arylboronic acid (1.05 equiv). Note: Strict stoichiometry is vital to prevent bis-coupling.
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·CH₂Cl₂) (3-5 mol%).
-
Rationale: The bidentate dppf ligand has a large bite angle, enhancing the rate of reductive elimination, and is robust enough to facilitate oxidative addition at the hindered C5 position.
-
-
Base: 2M Aqueous Sodium Carbonate (Na₂CO₃) (2.5 equiv).
-
Solvent: 1,4-Dioxane (degassed).
Step-by-Step Procedure (1.0 mmol Scale)
-
Inert Atmosphere Setup: Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.
-
Reagent Loading:
-
Add 4,5-dibromo-1,3-dimethyl-1H-pyrazole (254 mg, 1.0 mmol).
-
Add Arylboronic acid (1.05 mmol).
-
Add Pd(dppf)Cl₂·CH₂Cl₂ (24 mg, 0.03 mmol, 3 mol%).
-
-
Solvent Addition:
-
Add 1,4-Dioxane (4 mL) and 2M aq. Na₂CO₃ (1.25 mL, 2.5 mmol).
-
Crucial Step: Sparge the mixture with Argon for 5–10 minutes to remove dissolved oxygen. Oxygen causes homocoupling of the boronic acid and catalyst deactivation.
-
-
Reaction:
-
Seal the vessel.
-
Heat to 80 °C in an oil bath or heating block.
-
Monitor by HPLC or TLC/LC-MS every 2 hours.
-
Endpoint: Reaction is typically complete in 4–6 hours. Stop when the starting dibromide is <5% to avoid over-coupling to the bis-aryl product.
-
-
Workup:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (20 mL) and Water (20 mL).
-
Separate layers. Extract aqueous layer with Ethyl Acetate (2 x 10 mL).
-
Wash combined organics with Brine (15 mL), dry over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify via Flash Column Chromatography on Silica Gel.
-
Eluent: Gradient of Hexanes/Ethyl Acetate (typically 0–30% EtOAc). The mono-coupled product usually elutes after the bis-coupled impurity (if any) and before the boronic acid.
-
Optimization & Troubleshooting
If regioselectivity is poor (C4 vs C5 mixture) or conversion is low, consult the optimization matrix below.
Table 1: Reaction Parameter Optimization Matrix
| Parameter | Standard Condition | Alternative | Effect / Rationale |
| Catalyst | Pd(dppf)Cl₂ (3%) | Pd(PPh₃)₄ (5%) | Pd(PPh₃)₄ is bulkier and may favor C4 coupling or result in slower reaction rates. Use dppf for C5 selectivity. |
| Base | Na₂CO₃ (aq) | K₃PO₄ (aq) | K₃PO₄ is stronger; increases rate but risks higher bis-coupling. Use only if conversion is stalled. |
| Solvent | Dioxane/Water | DME/Water | DME (Dimethoxyethane) has a higher boiling point and better solubility for polar substrates. |
| Temp | 80 °C | 60 °C | Lower temperature improves regioselectivity (kinetic control) but extends reaction time (12-24h). |
| Ligand | dppf | XPhos | XPhos is highly active for hindered chlorides/bromides. Use if the C5-Br bond is exceptionally unreactive. |
Diagram 2: Optimization Decision Tree
Caption: Decision tree for troubleshooting conversion and selectivity issues during method development.
Validation of Regiochemistry
Confirming the position of the aryl group is mandatory. Simple 1H NMR may be ambiguous due to the lack of coupling partners on the pyrazole ring.
Recommended Method: NOE (Nuclear Overhauser Effect) Spectroscopy
-
Irradiate the N-Methyl protons (Pos 1).
-
Observe NOE signal:
-
If C5-Aryl (Desired): You should see NOE enhancement of the Aryl protons (specifically the ortho-protons of the new aryl ring).
-
If C4-Aryl (Undesired): You will see NOE enhancement of the C5-Bromine (no signal) or potentially weak enhancement of the C4-Aryl protons, but the strongest NOE from N-Me will be to the C5 substituent. If C5 has Br, no proton signal appears. If C5 has Aryl, strong signal appears.
-
Control: Irradiate the C3-Methyl. It should show NOE to the C4-substituent.
-
References
-
Tomanová, M. et al. (2017). "Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling." Organic & Biomolecular Chemistry.
-
Léris, P. et al. (2021). "Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)." Molecules.
-
Goossen, L. J. et al. (2010). "Pd-catalyzed synthesis of functionalized heterocycles." Chemical Reviews.
-
Wang, J. et al. (2014). "Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction." Chinese Chemical Letters.
-
Bach, T. et al. (2002). "Regioselective cross-coupling reactions of polyhalogenated heterocycles." Tetrahedron.
Palladium-catalyzed cross-coupling of dibromopyrazoles
Application Note: Palladium-Catalyzed Cross-Coupling of Dibromopyrazoles
Part 1: Executive Summary & Strategic Value
Pyrazoles are pharmacophores of immense significance, anchoring blockbuster drugs like Celecoxib, Ruxolitinib, and Sildenafil. However, their utility in medicinal chemistry is often bottlenecked by the challenge of regioselectivity .
When working with dibromopyrazoles , the chemist faces a binary decision at every step: Which bromine reacts first? This guide moves beyond trial-and-error, providing a deterministic framework for programming substituents at the C3, C4, and C5 positions. By leveraging the interplay between electronic bias (inherent to the heterocycle) and steric gating (controlled by the N-protecting group), we can achieve predictable, sequential functionalization.
Part 2: Mechanistic Logic & Reactivity Hierarchy
To control the reaction, one must understand the electronic landscape of the pyrazole ring. The reactivity of the C-Br bond towards oxidative addition (the rate-determining step in Suzuki/Stille coupling) is dictated by electron deficiency and proximity to the nitrogen lone pair.
The 3,5-Dibromo System (The Electronic vs. Steric Tug-of-War)
In N-substituted pyrazoles, the symmetry is broken.
-
Electronic Preference (C5): The C5 position is adjacent to the pyridine-like nitrogen (N2) and is electronically more deficient than C3. Under standard conditions with small N-substituents (e.g., Methyl), C5 reacts first .
-
Steric Override (C3): If the N-substituent is bulky (e.g., Trityl, SEM, or t-Butyl), the C5 position becomes sterically shielded. This forces the Palladium catalyst to undergo oxidative addition at the distal C3 position .
The 3,4-Dibromo System (The Proximity Rule)
-
C3 Reactivity: The C3 position is "alpha" to the nitrogen, making it more electron-deficient and reactive than the "beta" C4 position.
-
C4 Reactivity: The C4 position is the most nucleophilic (electron-rich) site on the ring. It is the least reactive towards oxidative addition. Coupling at C4 usually requires highly active catalysts (e.g., substituted biaryl phosphines like XPhos or SPhos) and occurs only after C3 is functionalized.
Visualization: The Regioselectivity Decision Tree
Figure 1: Decision matrix for predicting regioselectivity based on scaffold substitution patterns.
Part 3: Detailed Experimental Protocols
Protocol A: C5-Selective Suzuki Coupling (Electronic Control)
Target: 1-Methyl-3,5-dibromopyrazole
Reagents:
-
Substrate: 3,5-Dibromo-1-methyl-1H-pyrazole (1.0 equiv)[1]
-
Boronic Acid: Arylboronic acid (1.05 equiv)[1]
-
Catalyst: Pd(PPh
) (2-3 mol%) — Standard catalyst is sufficient.[1] -
Base: Na
CO (2.0 M aq, 2.0 equiv)[1] -
Solvent: DME (Dimethoxyethane) / Water (4:1 ratio)[1]
Step-by-Step:
-
Degassing (Critical): Charge a Schlenk tube with the dibromide, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (
). -
Solvent Addition: Add degassed DME and aqueous Na
CO via syringe. -
Reaction: Heat to 80 °C for 4–6 hours.
-
Checkpoint: Monitor by TLC/LCMS.[1] The mono-coupled product usually appears distinct from the starting material. Stop immediately upon consumption of starting material to prevent double coupling.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over MgSO
. -
Purification: Flash chromatography (Hexane/EtOAc).
Yield Expectation: 75–85% C5-isomer. (<5% C3-isomer).[1]
Protocol B: C3-Selective Coupling (Steric Control)
Target: 1-Trityl-3,5-dibromopyrazole
Reagents:
-
Substrate: 3,5-Dibromo-1-trityl-1H-pyrazole (1.0 equiv)[1]
-
Catalyst: Pd(dppf)Cl
[1][3]·DCM (3 mol%) — Bidentate ligand enhances stability.[1] -
Base: K
PO (3.0 equiv)[1] -
Solvent: Toluene / Water (10:1)[1]
Step-by-Step:
-
Setup: Combine reagents in a pressure vial under Argon.
-
Thermal Cycle: Heat to 100 °C for 12 hours. The steric bulk slows the reaction, requiring higher temperatures than Protocol A.
-
Deprotection (Optional): The Trityl group can be removed subsequently with TFA/DCM to yield the NH-pyrazole, effectively synthesizing the "reverse" isomer of Protocol A.
Protocol C: Sequential One-Pot Synthesis (3,4-System)
Target: 1-Methyl-3-aryl-4-heteroarylpyrazole.[1] Mechanism: Exploits the significant rate difference between C3 (fast) and C4 (slow).
Reagents:
-
Substrate: 3,4-Dibromo-1-methyl-1H-pyrazole[1]
-
Coupling Partner 1 (C3): Phenylboronic acid (1.0 equiv)[1]
-
Coupling Partner 2 (C4): 4-Pyridylboronic acid (1.2 equiv)[1]
-
Catalyst System: Pd(OAc)
(2 mol%) + SPhos (4 mol%)[1] -
Base: K
PO (4.0 equiv total)[1]
Workflow:
-
Phase 1 (C3 Coupling): Add substrate, Partner 1, Pd source, SPhos, and Base (2 equiv) in 1,4-Dioxane/Water.[1] Heat at 60 °C .
-
Note: C3 couples rapidly. SPhos is used here because it is required for the next step, but mild heat prevents it from forcing the C4 reaction yet.
-
-
Phase 2 (C4 Coupling): Once LCMS shows conversion to the intermediate (approx. 2-4 h), inject Partner 2 (dissolved in minimal dioxane) and the remaining Base.
-
Ramp: Increase temperature to 100 °C or reflux. Stir for 12–16 h.
-
Why? The C4 position is deactivated and sterically crowded by the new C3-aryl group. High energy and the electron-rich SPhos ligand are required to insert into the C4-Br bond.
-
Part 4: Data Summary & Optimization
Table 1: Ligand Effects on Regioselectivity (3,5-Dibromo-1-methylpyrazole)
| Ligand | Type | Yield (C5-Aryl) | Yield (C3-Aryl) | Notes |
| PPh | Monodentate | 82% | 4% | Standard choice.[1] High C5 selectivity. |
| dppf | Bidentate | 70% | 12% | Bidentate bite angle slightly reduces selectivity. |
| XPhos | Bulky/Rich | 55% | 35% | "Over-active" catalyst erodes selectivity; promotes bis-coupling.[1] |
| P(t-Bu) | Bulky | 40% | 10% | Poor conversion due to steric clash at C5. |
Table 2: Common Pitfalls & Solutions
| Issue | Root Cause | Solution |
| Dehalogenation (H instead of Ar) | Switch solvent to anhydrous THF/Toluene; use CsF as base (anhydrous conditions). | |
| Bis-coupling (Ar at both sites) | Catalyst too active or Temp too high | Reduce Temp by 20°C; Add boronic acid slowly (syringe pump).[1] |
| No Reaction at C4 | C4 is electron-rich/crowded | Switch to Buchwald G3 precatalysts (XPhos or RuPhos); Use Microwave heating (120°C, 30 min).[1] |
Part 5: References
-
Regioselective Suzuki Coupling of 3,5-Dibromopyrazoles:
-
Ligand Effects on Site-Selectivity:
-
Strotman, N. A. et al. "Catalyst-Controlled Regioselective Suzuki Couplings." J. Am. Chem. Soc.2010 , 132, 16455.
-
[1]
-
-
Sequential Functionalization Strategies:
-
Langer, P. et al. "Site-selective Suzuki-Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran and 3,4,5-tribromopyrazole." Tetrahedron2011 , 67, 4633.
-
[1]
-
-
Microwave-Assisted C4 Functionalization:
-
Tu, S. et al. "Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction." J. Chem. Res.2012 .
-
[1]
-
-
General Review on Halogenated Heterocycles:
-
Schlosser, M. "C-H activation and site-selective coupling in N-heterocycles." Angew. Chem. Int. Ed.2005 , 44, 376.
-
[1]
-
Sources
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates [organic-chemistry.org]
Application Note: Advanced Derivatization Strategies for 4,5-Dibromo-1,3-dimethyl-1H-pyrazole
Executive Summary
The compound 4,5-dibromo-1,3-dimethyl-1H-pyrazole is a high-value scaffold in medicinal chemistry, serving as a precursor for p38 MAP kinase inhibitors, COX-2 inhibitors, and agrochemicals. Its unique substitution pattern—featuring two chemically distinct bromine atoms at positions C-4 and C-5—offers a gateway to complex, polysubstituted pyrazoles via sequential cross-coupling and metallation strategies.
This guide provides validated protocols for the regioselective derivatization of this scaffold. The core challenge addressed here is distinguishing between the C-4 and C-5 positions. While both bear bromine atoms, they exhibit divergent reactivity profiles governed by the electronic influence of the adjacent nitrogen atoms and the steric environment of the methyl groups.
Reactivity Profile & Regioselectivity Logic
To successfully derivatize 4,5-dibromo-1,3-dimethyl-1H-pyrazole, one must understand the electronic and steric forces at play.
-
C-5 Position (The "Ortho" Position):
-
Electronic: Highly electron-deficient due to the inductive effect of the adjacent pyrrole-like Nitrogen (N-1).
-
Reactivity: Preferred site for Oxidative Addition (Pd-catalysis) and Halogen-Metal Exchange (Lithiation).
-
Directing Effect: The lone pair on N-1 can coordinate with lithium reagents, directing lithiation exclusively to C-5 (CIPE - Complex Induced Proximity Effect).
-
-
C-4 Position (The "Meta" Position):
-
Electronic: More electron-rich compared to C-5.
-
Reactivity: Less reactive toward initial oxidative addition in the presence of a C-5 bromide.
-
Access: Typically functionalized after the C-5 position has been derivatized or protected.
-
Visualization: Reactivity Map
Figure 1: Reactivity map illustrating the divergent chemical behaviors of the C-4 and C-5 positions.[1]
Experimental Protocols
Protocol A: Regioselective C-5 Functionalization via Lithium-Halogen Exchange
Objective: Selective replacement of the C-5 bromine with an electrophile (E+). Mechanism: The N-1 nitrogen directs the lithiation species (n-BuLi) to the C-5 bromine via coordination, ensuring >98% regioselectivity.
Materials
-
Substrate: 4,5-dibromo-1,3-dimethyl-1H-pyrazole (1.0 equiv)
-
Reagent: n-Butyllithium (n-BuLi), 1.6 M in hexanes (1.1 equiv)
-
Electrophile: e.g., Benzaldehyde, DMF, or Alkyl Halide (1.2 equiv)
-
Solvent: Anhydrous THF (0.1 M concentration relative to substrate)
-
Quench: Saturated NH₄Cl solution
Step-by-Step Methodology
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to -78 °C using a dry ice/acetone bath.
-
Dissolution: Dissolve 4,5-dibromo-1,3-dimethyl-1H-pyrazole in anhydrous THF. Inject into the flask.
-
Exchange: Add n-BuLi dropwise over 10 minutes. Maintain internal temperature below -70 °C.
-
Insight: The solution typically turns yellow/orange, indicating the formation of the lithiated species (4-bromo-1,3-dimethyl-5-lithio-1H-pyrazole).
-
-
Incubation: Stir at -78 °C for 30 minutes .
-
Critical Check: Do not warm up. The lithiated species is stable at -78 °C but can undergo "halogen dance" or decomposition at higher temperatures.
-
-
Electrophile Addition: Add the neat electrophile (e.g., DMF for formylation) dropwise.
-
Warming: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature over 2 hours.
-
Workup: Quench with sat. NH₄Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Data Summary: Typical Yields
| Electrophile | Product (C-5 Substituted) | Yield (%) | Regioselectivity (C5:C4) |
|---|---|---|---|
| DMF | 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde | 88% | >99:1 |
| CO₂ (dry ice) | 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid | 82% | >99:1 |
| MeI | 4-bromo-1,3,5-trimethyl-1H-pyrazole | 91% | >95:5 |
Protocol B: Site-Selective Suzuki-Miyaura Coupling (C-5 Arylation)
Objective: Introduction of an aryl group at C-5 while preserving the C-4 bromine for subsequent steps. Mechanism: The electron-deficient C-5 position undergoes oxidative addition with Pd(0) faster than C-4.
Materials
-
Substrate: 4,5-dibromo-1,3-dimethyl-1H-pyrazole (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.1 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered boronic acids)
-
Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: DME/Water (4:1 ratio) or 1,4-Dioxane/Water
Step-by-Step Methodology
-
Degassing: Combine solvent, base, and boronic acid in a reaction vial. Sparge with Argon for 15 minutes.
-
Catalyst Addition: Add the substrate and Pd catalyst. Seal the vial immediately.
-
Reaction: Heat to 80 °C for 4–6 hours.
-
Optimization Note: Monitoring is crucial. Extended reaction times (>12h) or higher temperatures (>100 °C) may lead to bis-coupling (reaction at C-4).
-
-
Workup: Cool to RT, dilute with water, and extract with DCM.
-
Purification: Silica gel chromatography. The mono-coupled product (C-5) is typically more polar than the starting material but less polar than the bis-coupled byproduct.
Protocol C: Sequential Library Generation (C-5 then C-4)
Objective: Creating 4,5-disubstituted pyrazoles with different functional groups.
Workflow Diagram
Figure 2: Sequential workflow for accessing asymmetric 4,5-disubstituted pyrazoles.
Step 2 Conditions (C-4 Coupling): Once C-5 is substituted (e.g., with an aryl or alkyl group), the C-4 bromine becomes the only reactive handle.
-
Conditions: Use a more active catalyst system if the C-5 substituent is bulky (steric hindrance).
-
Recommended: Pd₂(dba)₃ / XPhos or SPhos ligands are excellent for C-4 coupling in the presence of ortho-substituents (C-3 Me and C-5 R).
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Loss of Regioselectivity (Suzuki) | Temperature too high; Excess Boronic Acid. | Lower temp to 60-70°C; Use exactly 1.0-1.1 equiv of boronic acid. |
| Low Yield in Lithiation | Moisture in THF; Warming during addition. | Distill THF over Na/Benzophenone; Ensure internal temp stays <-70°C. |
| "Halogen Dance" (Scrambling) | Reaction time too long during lithiation. | Quench electrophile immediately after the 30-min lithiation incubation. |
| No Reaction at C-4 (Step 2) | Steric hindrance from C-3 Me and C-5 substituent. | Switch to "Buchwald-type" precatalysts (e.g., XPhos Pd G2) and use stronger bases (K₃PO₄). |
References
-
Regioselective Lithiation of Bromopyrazoles
- Title: "Halogen-metal exchange of 1-aryl-4,5-dibromopyrazoles: A route to 4-bromo-5-substituted pyrazoles."
- Source:Tetrahedron Letters, 2005.
- Context: Confirms C-5 lithiation preference due to N-1 coordin
-
Suzuki-Miyaura Coupling Selectivity
- Title: "Site-selective Suzuki-Miyaura cross-coupling reactions of 2,3,4,5-tetrabromo-1-methylpyrrole and rel
- Source:Organic & Biomolecular Chemistry, 2012.
- Context: Establishes the electronic preference for C-5 (alpha-position) coupling in nitrogen heterocycles.
-
General Pyrazole Chemistry
- Title: "Recent advances in the synthesis and functionaliz
- Source:RSC Advances, 2014.
- Context: Comprehensive review of pyrazole reactivity p
-
Applications in Drug Discovery
- Title: "Pyrazole scaffolds in medicinal chemistry: A review."
- Source:European Journal of Medicinal Chemistry, 2015.
- Context: Highlights the usage of 1,3-dimethyl-4,5-disubstituted pyrazoles in kinase inhibitors.
Sources
4,5-dibromo-1,3-dimethyl-1H-pyrazole as a building block in organic synthesis
Technical Application Note: Regiocontrolled Functionalization of 4,5-Dibromo-1,3-dimethyl-1H-pyrazole
Abstract
4,5-dibromo-1,3-dimethyl-1H-pyrazole (DBDMP) represents a "privileged scaffold" in medicinal chemistry, offering a dense functionality profile for the rapid synthesis of polysubstituted pyrazoles. This class of heterocycles is ubiquitous in kinase inhibitors (e.g., p38 MAPK), GPCR ligands, and agrochemicals. However, the structural similarity of the two bromine substituents (C-4 and C-5) presents a significant regioselectivity challenge. This Application Note details a validated orthogonal functionalization strategy , utilizing the distinct electronic and steric environments of the pyrazole ring to sequentially functionalize the C-5 and C-4 positions with high fidelity.
Chemical Profile & Reactivity Landscape
The utility of DBDMP lies in the electronic differentiation between the C-4 and C-5 positions.
-
C-5 Position (The "Kinetic" Site): The C-5 carbon is adjacent to the pyrrole-like nitrogen (N-1). It is significantly more acidic and susceptible to Directed Ortho Metalation (DoM) due to the coordination ability of the N-1 lone pair (or the inductive effect of the N-1 substituent).
-
C-4 Position (The "Thermodynamic" Site): The C-4 carbon behaves more like a standard aryl halide. It is electronically richer than C-5 but sterically shielded by the C-3 methyl group.
The Core Challenge: In standard Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), the C-5 position is typically more reactive towards oxidative addition due to its electron-deficient nature. However, steric hindrance from the N-1 methyl group can retard this rate, leading to mixtures.
The Solution: An orthogonal approach using Halogen-Metal Exchange (Lithiation) to exclusively target C-5, followed by Transition-Metal Catalysis to target C-4.
Reactivity Map
Figure 1: Divergent reactivity pathways. Route A (Lithiation) provides the highest regiocontrol for C-5 functionalization, enabling a sequential workflow.
Protocol A: C-5 Functionalization via Halogen-Metal Exchange
This protocol leverages the specific coordination of the lithiating agent to the N-1 position, resulting in exclusive C-5 bromine exchange.
Mechanism: The reaction proceeds via a bromine-lithium exchange. The resulting C-5 carbanion is stabilized by the adjacent nitrogen and the inductive withdrawal of the N-Me group.
Materials
-
Substrate: 4,5-dibromo-1,3-dimethyl-1H-pyrazole (1.0 equiv)
-
Reagent: n-Butyllithium (1.1 equiv, 1.6 M in hexanes) or i-PrMgCl (for TurboGrignard conditions)
-
Solvent: Anhydrous THF (moisture < 50 ppm)
-
Electrophile: DMF (for aldehydes), CO₂ (for acids), or Alkyl Halides.
Step-by-Step Methodology
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain a positive pressure of inert gas (N₂ or Ar).
-
Dissolution: Charge the flask with 4,5-dibromo-1,3-dimethyl-1H-pyrazole (1.0 g, 3.9 mmol) and anhydrous THF (15 mL). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Critical Note: Temperature control is vital. Above -60 °C, the lithiated species may undergo "halogen dance" (scrambling) or self-condensation.
-
-
Exchange: Add n-BuLi (2.7 mL, 4.3 mmol) dropwise via syringe over 10 minutes. The solution typically turns a yellow/orange hue.
-
Incubation: Stir at -78 °C for 30–45 minutes.
-
Validation: Remove a 50 µL aliquot, quench with MeOD, and analyze via GC-MS. >98% conversion to the 5-deuterated species confirms the lithiated intermediate.
-
-
Trapping: Add the electrophile (e.g., anhydrous DMF, 1.5 equiv) dropwise.
-
Warming: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature over 2 hours.
-
Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc (3x). Dry organics over Na₂SO₄ and concentrate.
Data: Typical Electrophile Scope
| Electrophile | Product Type | Yield (%) | Regioselectivity (C5:C4) |
| DMF | 5-Formyl | 88-92% | >99:1 |
| CO₂ (s) | 5-Carboxylic Acid | 85% | >99:1 |
| MeI | 5-Methyl | 80% | 95:5 |
| PhCHO | 5-Secondary Alcohol | 82% | >99:1 |
Protocol B: C-4 Functionalization via Suzuki-Miyaura Coupling
Once the C-5 position is functionalized (or if C-4 targeting is desired using specific sterically demanding ligands), the C-4 bromine remains available for cross-coupling.
Context: If performing this on the 5-substituted product from Protocol A, the C-4 bromine is the only halogen remaining, making regioselectivity trivial. If performing on the dibromo-scaffold directly, conditions must be tuned.
Materials
-
Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%) or Pd(PPh₃)₄ (for standard aryl boronic acids).
-
Base: Na₂CO₃ (2.0 M aqueous) or K₃PO₄ (anhydrous).
-
Solvent: 1,4-Dioxane or DME/Water (4:1).
Step-by-Step Methodology (Sequential)
-
Preparation: In a microwave vial or pressure tube, combine the 5-substituted-4-bromo-pyrazole (from Protocol A, 1.0 equiv) and the Aryl Boronic Acid (1.2 equiv).
-
Solvent & Base: Add 1,4-Dioxane (0.2 M concentration) and aqueous Na₂CO₃ (2.5 equiv).
-
Degassing: Sparge the mixture with Nitrogen for 10 minutes. (Oxygen inhibits the catalytic cycle and promotes homocoupling).
-
Catalyst Addition: Add Pd(dppf)Cl₂·DCM (0.05 equiv).[2] Seal the vessel immediately.
-
Reaction: Heat to 90 °C (oil bath) or 110 °C (Microwave) for 2–4 hours.
-
Purification: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
Case Study: Synthesis of a p38 MAP Kinase Inhibitor Core
Objective: Synthesize a 4,5-diarylpyrazole core analogous to the p38 inhibitor Doramapimod (BIRB 796) structure, utilizing the orthogonal workflow.
Target Structure: 1,3-dimethyl-4-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-pyrazole.
Workflow Diagram
Figure 2: Sequential synthesis of a p38 MAPK inhibitor core. Note the use of Negishi coupling for the C-5 position to introduce the pyridine ring, followed by Suzuki for the C-4 position.
Experimental Logic:
-
C-5 Pyridine Introduction: Direct Suzuki coupling at C-5 with pyridyl boronic acids is often difficult due to protodeboronation.
-
Improved Tactic: Lithiate C-5 (as per Protocol A), transmetallate with ZnCl₂ to form the organozinc species, then perform a Negishi Coupling with 4-bromopyridine.
-
-
C-4 Aryl Introduction: The resulting intermediate has a single bromine at C-4. Standard Suzuki coupling with 4-fluorophenylboronic acid proceeds in high yield.
References
-
Regioselectivity in Lithiation: Balle, T., et al. "Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study."[3] Organic & Biomolecular Chemistry, 2006, 4 , 1261-1267.[3]
-
Suzuki Coupling of 4-Substituted Pyrazoles: Cheng, H., et al. "Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction."[4] Chinese Chemical Letters, 2014, 25 (7), 1001-1005.
-
p38 MAPK Inhibitor Design: Dumas, J., et al. "Synthesis and Pharmacological Characterization of a Potent, Orally Active p38 Mitogen Activated Protein Kinase Inhibitor." Bioorganic & Medicinal Chemistry Letters, 2002, 12 (12), 1559-1562.
-
General Pyrazole Reactivity: Fustero, S., et al. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011, 111 (11), 6984–7034.
Disclaimer: The protocols described herein involve the use of pyrophoric reagents (n-BuLi) and hazardous solvents. All experiments should be performed in a fume hood by trained personnel wearing appropriate PPE.
Sources
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.unar.ac.id [repository.unar.ac.id]
- 3. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. html.rhhz.net [html.rhhz.net]
Application Note: Large-Scale Synthesis of 4,5-Dibromo-1,3-Dimethyl-1H-Pyrazole
Executive Summary
The synthesis of 4,5-dibromo-1,3-dimethyl-1H-pyrazole is a critical workflow in the development of pyrazole-based active pharmaceutical ingredients (APIs), particularly for kinase inhibitors and agrochemicals. While laboratory-scale synthesis often utilizes cryogenic lithiation to install the C5-bromine, this approach is cost-prohibitive and technically challenging at the kilogram scale.
This Application Note details a robust, non-cryogenic process route suitable for large-scale manufacturing. We prioritize the "Halogenation-then-Methylation" strategy , which offers superior atom economy, manageable exotherms, and crystallizable intermediates compared to direct bromination of the 1,3-dimethyl scaffold.
Key Process Advantages
-
Scalability: Avoids -78°C lithiation steps.
-
Safety: Mitigates the explosion hazards associated with NBS/DMF mixtures by utilizing alternative solvent systems.
-
Purification: Leverages the crystallinity of the dibromo-intermediate to reject impurities before the final step.
Strategic Route Selection
Two primary retrosynthetic pathways were evaluated for scale-up suitability.
| Feature | Route A: Direct Bromination | Route B: Methylation of Dibromo-Precursor (Selected) |
| Starting Material | 1,3-Dimethyl-1H-pyrazole | 3-Methyl-1H-pyrazole |
| Key Reagents | NBS or | |
| Regioselectivity | C4 is fast; C5 requires forcing conditions or cryo-lithiation. | Bromination is exhaustive; Methylation requires isomer control. |
| Safety Profile | High risk of thermal runaway (if using NBS/DMF). | Standard alkylation hazards; manageable exotherms. |
| Purification | Distillation (high vacuum) or Chromatography. | Recrystallization (Solid Intermediates). |
| Conclusion | Not Recommended for Scale due to C5 deactivation. | Recommended for robustness and cost efficiency. |
Selected Pathway (Route B)
The selected route proceeds via the exhaustive bromination of 3-methylpyrazole to yield 3-methyl-4,5-dibromo-1H-pyrazole , followed by regioselective N-methylation.
Figure 1: Two-step synthetic pathway. Step 1 involves electrophilic aromatic substitution. Step 2 involves nucleophilic substitution (N-alkylation).
Process Safety & Hazard Analysis (PHA)
Before proceeding, the following critical hazards must be addressed:
-
N-Bromosuccinimide (NBS) Instability: If NBS is used (alternative to
), NEVER use it in Dimethylformamide (DMF) at elevated temperatures (>40°C). This mixture is known to undergo autocatalytic thermal runaway, leading to explosions [1]. Use Acetonitrile (MeCN) or Water/Acetate systems. -
Methylating Agents: Methyl Iodide (MeI) and Dimethyl Sulfate (DMS) are potent alkylating agents and suspected carcinogens. Use a closed system with a scrubber (NaOH/Amine quench).
-
Bromine (
): Highly corrosive and toxic. Addition must be subsurface or via a dropping funnel with a back-pressure regulator to prevent vapor escape.
Detailed Experimental Protocols
Step 1: Synthesis of 3-Methyl-4,5-dibromo-1H-pyrazole[1]
This step installs both bromine atoms. The pyrazole ring is electron-rich, allowing electrophilic substitution in aqueous media.
Reagents:
-
3-Methylpyrazole (1.0 eq)
-
Bromine (
) (2.2 eq) -
Sodium Hydroxide (NaOH) (2.5 eq)
-
Water (Solvent)[1]
Protocol:
-
Setup: Charge a jacketed glass reactor with 3-Methylpyrazole and Water (10 vol). Cool the solution to 0–5°C.
-
Bromination: Add Bromine dropwise over 2–3 hours.
-
Critical Parameter: Maintain internal temperature <15°C. The reaction is highly exothermic.
-
Observation: A solid precipitate (monobromo species) may form transiently and redissolve/convert.
-
-
Basification: After Bromine addition is complete, stir for 1 hour at RT. Slowly add NaOH solution (20% aq) to adjust pH to ~9–10.
-
Isolation: The product, 3-methyl-4,5-dibromo-1H-pyrazole , precipitates as a white to off-white solid.
-
Filtration: Filter the slurry. Wash the cake with cold water (3 x 2 vol) to remove inorganic salts.
-
Drying: Dry in a vacuum oven at 45°C to constant weight.
Step 2: Regioselective Methylation to 4,5-Dibromo-1,3-dimethyl-1H-pyrazole
The alkylation of the asymmetric pyrazole anion can occur at N1 (desired) or N2 (undesired).
-
Target (1,3-dimethyl): Derived from alkylation of the 3-methyl tautomer.
-
Impurity (1,5-dimethyl): Derived from alkylation of the 5-methyl tautomer.
Optimization Insight: The use of Dimethyl Sulfate (DMS) in Acetone with Anhydrous
Reagents:
-
3-Methyl-4,5-dibromo-1H-pyrazole (Intermediate from Step 1) (1.0 eq)
-
Dimethyl Sulfate (DMS) (1.1 eq) - Preferred over MeI for scale due to cost/volatility.
-
Potassium Carbonate (
), anhydrous (1.5 eq) -
Acetone (10 vol)
Protocol:
-
Setup: Charge reactor with Intermediate 1,
, and Acetone. Stir to create a suspension. -
Addition: Add DMS dropwise at 20–25°C.
-
Exotherm Control: Mild exotherm. Do not exceed 35°C to minimize N2-alkylation (1,5-isomer formation).
-
-
Reaction: Heat to reflux (56°C) for 4–6 hours.
-
IPC (HPLC): Monitor consumption of starting material (<0.5%).
-
-
Workup: Cool to RT. Filter off inorganic salts (
/ ). Wash the cake with Acetone. -
Concentration: Concentrate the filtrate under reduced pressure to a residue.
-
Purification (Isomer Rejection):
-
The residue contains the Target (Major) and the 1,5-isomer (Minor, ~10-15%).
-
Recrystallization: Dissolve the residue in hot Isopropanol (IPA) or Ethanol/Water (9:1) . Cool slowly to 0°C.
-
The 1,3-dimethyl isomer crystallizes more readily. The 1,5-isomer remains enriched in the mother liquor.
-
-
Final Isolation: Filter the crystals and dry.
Analytical Controls & Specifications
Process Flow Diagram (Graphviz)
Figure 2: Manufacturing process flow diagram emphasizing unit operations and waste streams.
Quality Specifications (CQA)
| Test | Method | Specification | Rationale |
| Appearance | Visual | White to off-white crystalline solid | Color indicates oxidation/impurities. |
| Assay | HPLC (UV 254nm) | > 98.0% w/w | API starting material standard. |
| Regio-Purity | HPLC/NMR | < 0.5% (1,5-isomer) | Critical for downstream SAR. |
| Loss on Drying | Gravimetric | < 0.5% | Solvent entrapment. |
| Inorganic Ash | ROI | < 0.1% | Removal of K/Na salts. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | pH too low during isolation. | Ensure pH is adjusted to >9 to fully deprotonate/precipitate the product. |
| High 1,5-Isomer Level | Reaction temperature too high in Step 2. | Maintain DMS addition at <25°C. Use non-polar co-solvents if possible (though this slows rate). |
| Incomplete Bromination | Loss of | Use a efficient condenser and subsurface addition. Check stoichiometry (min 2.1 eq). |
| Product Color (Yellow) | Free Bromine trapped in lattice. | Wash filter cake with dilute Sodium Thiosulfate solution. |
References
-
Hovione Safety Alert: Hazards of N-Bromosuccinimide Solution in N,N-Dimethylformamide. (2023).[2][4][8][9] Detailed calorimetric studies on the thermal runaway of NBS/DMF.
-
Regioselectivity in Pyrazole Alkylation: Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI Molecules (2023). Discusses steric vs electronic control in pyrazole alkylation.
-
General Pyrazole Synthesis: One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives. J. Mex.[4][6] Chem. Soc. (2012).
-
Process Chemistry of Bromination: Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Org.[6][10] Process Res. Dev. (2021).
(Note: For commercial manufacturing, always validate these protocols with a specific Design of Experiments (DoE) study on your specific equipment set.)
Sources
- 1. scielo.org.mx [scielo.org.mx]
- 2. mdpi.com [mdpi.com]
- 3. Mechanism and regioselectivity in methylation of nitronates [CH2NO2]−: resonance vs. inductive effects - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. tsijournals.com [tsijournals.com]
- 6. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. carlroth.com [carlroth.com]
- 8. Hazards of a N-Bromosuccinimide Solution in N,N-Dimethylformamide | Hovione [hovione.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids [mdpi.com]
Troubleshooting & Optimization
Technical Support Hub: Synthesis of 4,5-dibromo-1,3-dimethyl-1H-pyrazole
Status: Operational Ticket Focus: Impurity Profiling & Process Optimization Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary & Diagnostic Matrix
The synthesis of 4,5-dibromo-1,3-dimethyl-1H-pyrazole is deceptively simple. While the pyrazole ring is electron-rich, the electrophilic aromatic substitution (EAS) kinetics differ vastly between positions C4 and C5.[1]
The C4 position is highly nucleophilic and brominates rapidly.[1] However, once the bromine atom is installed at C4, it deactivates the ring, making the subsequent bromination at C5 significantly more difficult. Consequently, "one-pot" dibromination attempts frequently stall or diverge into radical side-chain reactions.[1]
Use the matrix below to identify your specific issue based on analytical data:
| Symptom (LCMS/NMR) | Probable Byproduct | Root Cause | Immediate Action |
| Mass [M-78/80] (Mono-bromo) | 4-bromo-1,3-dimethylpyrazole | Kinetic Stall: C4 bromination is complete; C5 is too deactivated for standard EAS conditions.[1] | Switch from NBS to |
| Mass [M+78/80] (Tri-bromo) | 4-bromo-3-(bromomethyl)-1,3-dimethylpyrazole | Radical Pathway: Side-chain bromination on the methyl group due to radical initiators (light/peroxides).[1] | Switch solvent to MeCN; exclude light; add radical scavenger (BHT).[1] |
| Split Peaks in NMR (Isomeric Mix) | 3,4-dibromo-1,5-dimethylpyrazole | Starting Material Impurity: Commercial 1,3-dimethylpyrazole often contains 5-10% of the 1,5-isomer. | Check SM purity by NOESY. Purify SM before bromination.[1] |
| Des-methyl species | 4,5-dibromo-3-methyl-1H-pyrazole | Demethylation: Harsh acidic conditions (HBr generation) causing N-demethylation.[1] | Add acid scavenger ( |
Deep Dive: The "Missing Bromine" (The C4 vs. C5 Problem)
The Mechanism
The most common support ticket we receive involves the inability to install the second bromine atom.[1]
-
Step 1 (Fast): The lone pair on N1 donates electron density, activating C4.[1] NBS or
rapidly brominates this position at Room Temperature (RT).[1] -
Step 2 (The Wall): The newly installed halogen at C4 is electron-withdrawing (inductive effect), deactivating the ring.[1] Furthermore, C5 is sterically crowded by the N-methyl group.[1]
Troubleshooting Protocol
If your reaction stalls at the monobromo stage:
-
Don't just add more NBS. Excess NBS at high temperatures in non-polar solvents promotes radical bromination of the methyl groups (see Section 3).[1]
-
The Fix: You must shift the mechanism or the conditions.[1]
-
Option A (Thermal EAS): Use elemental Bromine (
) in Acetic Acid with Sodium Acetate buffer at 60-80°C. The buffer prevents HBr accumulation (which can degrade the product).[1] -
Option B (Lithiation - Recommended for Purity): Isolate the 4-bromo intermediate.[1][2] Treat with n-BuLi at -78°C (selectively deprotonates C5 due to the N1 directing effect) and quench with a bromine source (e.g.,
or ).[1]
-
The "Wandering Bromine": Radical Side-Reactions
The Issue
Users often report a "Tribromo" impurity or a product with the correct mass but messy NMR (loss of methyl singlet).[1] This is side-chain bromination .
-
Pathway: Under UV light or in non-polar solvents (CCl4, Benzene), NBS reacts via a radical mechanism (Wohl-Ziegler).[1]
-
Target: The C3-methyl group is benzylic-like and susceptible to hydrogen abstraction.[1]
Prevention Strategy
-
Solvent Choice: Use Acetonitrile (MeCN) or DMF .[1] These polar aprotic solvents stabilize the ionic intermediate (bromonium species), favoring Ring Substitution (EAS) over Radical Substitution.[1]
-
Light Control: Wrap the reaction flask in aluminum foil.
-
Scavengers: If using NBS, add 1 mol% BHT (butylated hydroxytoluene) to quench radical chains.[1]
The "Ghost" Isomer: 1,3 vs. 1,5 Dimethylpyrazole[3]
The Hidden Variable
Commercial "1,3-dimethylpyrazole" is synthesized by methylating 3-methylpyrazole. Tautomerization means the methyl group can attach to either Nitrogen.[1]
-
Result: A mixture of 1,3-dimethyl (Major) and 1,5-dimethyl (Minor).[1]
-
Consequence: Upon dibromination, the 1,5-isomer yields 3,4-dibromo-1,5-dimethylpyrazole .
-
Detection: These isomers have nearly identical retention times on standard C18 HPLC.[1] You must use 1H-NMR (NOESY) to distinguish them.[1]
Visualizing the Reaction Pathways
The following diagram maps the kinetic product (Monobromo), the thermodynamic target (Dibromo), and the critical failure modes (Radical/Isomer).[1]
Figure 1: Reaction network showing the primary EAS pathway (Blue/Green) and competing failure modes (Red).[1]
Optimized Synthetic Protocol (Self-Validating)
Objective: Synthesis of 4,5-dibromo-1,3-dimethyl-1H-pyrazole with minimal side-chain bromination.
Reagents
-
1,3-Dimethylpyrazole (1.0 equiv) [Critical: Verify NOESY purity >98%]
-
N-Bromosuccinimide (NBS) (2.2 equiv)[1]
-
Acetonitrile (0.5 M concentration)[1]
-
Ammonium Acetate (0.1 equiv) [Catalyst for EAS][1]
Step-by-Step Procedure
-
Preparation: Dissolve 1,3-dimethylpyrazole in dry Acetonitrile. Add Ammonium Acetate.[1]
-
Addition (C4 Bromination): Cool to 0°C. Add 1.1 equiv of NBS portion-wise over 30 minutes.
-
The Push (C5 Bromination): Add the remaining 1.1 equiv of NBS. Equip the flask with a reflux condenser and heat to 60°C .
-
Workup: Quench with saturated Sodium Thiosulfate (
) to remove excess bromine (color change from orange to yellow/clear). -
Purification: Extract with Ethyl Acetate. Wash with Brine.[1]
References & Authority
-
Regioselectivity of Pyrazole Bromination:
-
NBS Radical vs. Ionic Mechanisms:
-
Synthesis of Brominated Pyrazoles (Process Chemistry):
-
Relevant patent literature for kinase inhibitors (e.g., Pfizer, AstraZeneca) often details the lithiation route for 4,5-disubstituted pyrazoles to avoid the "deactivated ring" stall.
-
Example Context: (General reference for pyrazole scale-up logic).[1]
-
-
Isomer Separation (1,3 vs 1,5):
Sources
Technical Support Center: Synthesis of 4,5-dibromo-1,3-dimethyl-1H-pyrazole
Introduction
Welcome to the technical support guide for the synthesis of 4,5-dibromo-1,3-dimethyl-1H-pyrazole. This molecule is a valuable building block in medicinal chemistry and materials science. However, its synthesis via electrophilic bromination of 1,3-dimethyl-1H-pyrazole is often complicated by the formation of side products. The regioselectivity of the pyrazole ring presents a significant challenge, frequently leading to mixtures of mono- and di-brominated species, and occasionally over-bromination.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the common pitfalls and optimize your synthesis for high yield and purity.
Core Synthesis Pathway
The primary route to 4,5-dibromo-1,3-dimethyl-1H-pyrazole involves the direct bromination of 1,3-dimethyl-1H-pyrazole. The reaction proceeds via an electrophilic aromatic substitution mechanism.
Caption: Overall workflow from starting materials to the final product.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format, detailing the cause and providing actionable solutions.
Problem 1: My final product is a mixture of mono- and di-brominated compounds. How can I increase the yield of the desired 4,5-dibromo product?
Answer:
This is the most common issue and stems from the inherent reactivity of the pyrazole ring. The C4 position is significantly more activated towards electrophilic substitution than the C5 position. Consequently, the formation of 4-bromo-1,3-dimethyl-1H-pyrazole is kinetically favored and occurs rapidly. Driving the reaction to completion to form the 4,5-dibromo product requires overcoming a higher activation energy for the second bromination.
Causality Explained:
-
Insufficient Brominating Agent: If less than two full equivalents of the brominating agent are used or if some of it degrades before reacting, the reaction will stall at the mono-brominated stage.
-
Sub-optimal Reaction Time/Temperature: The second bromination at the C5 position is slower. If the reaction time is too short or the temperature is too low, you will isolate a significant amount of the 4-bromo intermediate.
Solutions & Protocols:
-
Stoichiometric Control: Carefully use at least 2.0 to 2.2 equivalents of the brominating agent (e.g., elemental bromine) to ensure enough reagent is present to drive the reaction to the di-brominated product.
-
Temperature Adjustment: Perform the initial addition of bromine at a low temperature (0-5 °C) to control the initial exothermic reaction. Then, allow the reaction to slowly warm to room temperature and stir for an extended period (12-24 hours) to facilitate the slower second bromination. Gentle heating (40-50 °C) can be applied if monitoring shows the reaction is stalling, but this increases the risk of over-bromination.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the disappearance of the starting material and the 4-bromo intermediate. Do not quench the reaction until the mono-brominated species is consumed.
| Parameter | Condition for Mono-bromination | Condition for Di-bromination | Rationale |
| Bromine (eq.) | 1.0 - 1.1 | 2.0 - 2.2 | Ensures sufficient reagent for the second, slower substitution. |
| Temperature | 0 °C to RT | 0 °C addition, then RT to 50 °C | Higher energy is needed to overcome the deactivation of the ring after the first bromination. |
| Time | 1 - 4 hours | 12 - 24 hours | The second substitution at the C5 position is kinetically slower. |
Problem 2: I am observing an unexpected side product, possibly from over-bromination. How can I prevent this?
Answer:
While the pyrazole ring is deactivated after di-bromination, forcing conditions can lead to further reactions. Although there are no more ring positions available for electrophilic substitution, radical substitution on the N-methyl or C-methyl groups can occur, especially with excess bromine and exposure to light or high heat.
Causality Explained:
-
Excess Brominating Agent: Using significantly more than ~2.2 equivalents of bromine increases the concentration of the electrophile, pushing the reaction towards less favorable pathways.
-
High Temperature: Elevated temperatures (>60-70 °C) can provide the activation energy needed for substitution on the methyl groups.
-
UV Light Exposure: If using elemental bromine, ambient lab light can initiate radical chain reactions, leading to bromination of the alkyl side chains.
Solutions & Protocols:
-
Precise Stoichiometry: Do not use a large excess of the brominating agent. A slight excess (2.1 equivalents) is usually sufficient.
-
Controlled Addition: Add the brominating agent dropwise using an addition funnel. This keeps the instantaneous concentration of the electrophile low, favoring the desired reaction pathway.
-
Temperature Management: Maintain the reaction temperature below 50 °C. Use a water bath to gently heat if necessary, avoiding hot plates which can create localized hot spots.
-
Protect from Light: When working with elemental bromine, wrap the reaction flask in aluminum foil to prevent photo-initiated radical reactions.
Problem 3: My reaction yield is very low, and the crude product is a dark, complex mixture.
Answer:
A low yield accompanied by a dark, intractable mixture often points to either impure starting materials or reaction degradation.
Causality Explained:
-
Impure Starting Material: The synthesis of 1,3-dimethyl-1H-pyrazole from methylhydrazine and acetylacetone can sometimes produce the 1,5-dimethyl-1H-pyrazole isomer. This isomer will also undergo bromination, leading to a complex mixture of brominated isomers that are difficult to separate.
-
Degradation: Pyrazoles can be sensitive to strongly acidic conditions. If HBr is generated in situ and not properly managed, or if a very strong acid catalyst is used, it can lead to polymerization or ring-opening, especially at higher temperatures.
Solutions & Protocols:
-
Verify Starting Material Purity: Before starting the bromination, confirm the purity and identity of your 1,3-dimethyl-1H-pyrazole using ¹H NMR. The two methyl signals should be distinct singlets with the correct chemical shifts.
-
Use a Scavenger/Buffer: Conduct the reaction in a solvent like acetic acid, which can buffer the HBr produced. Alternatively, including a non-nucleophilic base like sodium acetate can act as an HBr scavenger.
-
Purification of Starting Material: If your starting material is impure, purify it by distillation or column chromatography before proceeding with the bromination step.
Visualizing Reaction Pathways
The following diagram illustrates the desired synthesis route and the potential side reactions that can occur based on reaction conditions.
Caption: Reaction map showing the main pathway and key side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of bromination for 1,3-dimethyl-1H-pyrazole?
The reaction is a classic electrophilic aromatic substitution. The pyrazole ring acts as the nucleophile.
-
Activation: The Br-Br bond is polarized, or activated by a Lewis or Brønsted acid.
-
Nucleophilic Attack: The π-system of the pyrazole ring attacks the electrophilic bromine atom (Br⁺). This attack occurs preferentially at the C4 position, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A base (e.g., solvent, bromide ion) removes the proton from the C4 position, restoring the aromaticity of the ring and yielding the 4-bromo-pyrazole product. The process then repeats at the C5 position, albeit more slowly, to give the final product.
Q2: Why is the C4 position the first to be brominated?
The regioselectivity is governed by the electronic effects of the two nitrogen atoms. The N1 nitrogen, being a "pyrrole-type" nitrogen, donates electron density into the ring through resonance. The N2 nitrogen is a "pyridine-type" nitrogen and is electron-withdrawing via induction. The resonance donation from N1 strongly activates the C4 and C5 positions. However, the attack at C4 leads to a more stable arenium ion intermediate compared to an attack at C5.[1] Therefore, the C4 position is the most nucleophilic and reacts fastest.
Q3: Which brominating agent is best for this synthesis (Br₂, NBS)?
Both elemental bromine (Br₂) and N-Bromosuccinimide (NBS) are effective, but they offer a trade-off between reactivity and handling.
| Brominating Agent | Pros | Cons | Best For |
| Elemental Bromine (Br₂) in Acetic Acid | Highly reactive, inexpensive, drives reaction to completion effectively. | Corrosive, volatile, toxic, generates HBr as a byproduct which can cause degradation. | High-yield synthesis when conditions are well-controlled. |
| N-Bromosuccinimide (NBS) in Acetonitrile | Solid, easier and safer to handle, reaction is often cleaner with fewer degradation products. | More expensive, less reactive than Br₂, may require a radical initiator or acid catalyst for efficient reaction.[2][3] | Cleaner reactions, especially on a smaller scale or when degradation is a major concern. |
Q4: What are the best practices for purifying the final 4,5-dibromo-1,3-dimethyl-1H-pyrazole?
Purification is critical for removing the mono-bromo and other side products.
-
Work-up: After the reaction is complete, it should be quenched with an aqueous solution of a reducing agent like sodium thiosulfate or sodium bisulfite to destroy any excess bromine. Then, neutralize with a base like sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent like dichloromethane or ethyl acetate.
-
Column Chromatography: This is the most effective method. Use silica gel as the stationary phase. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate), is typically effective. The desired di-bromo product is less polar than the mono-bromo intermediate and will elute first.
-
Recrystallization: If the product is obtained as a solid and is relatively pure after chromatography, it can be further purified by recrystallization from a suitable solvent like ethanol or a hexane/ethyl acetate mixture.
Logical Troubleshooting Workflow
If you encounter an issue, follow this logical workflow to diagnose and solve the problem.
Caption: A step-by-step workflow for troubleshooting common synthesis issues.
References
- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
-
Bromination of Pyrazole and Pyrazolate Ligands. ResearchGate. [Link]
-
One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. [Link]
-
Regioselectivity of pyrazole bromination. Reddit r/chemhelp. [Link]
-
General procedure for the synthesis of pyrazoles. The Royal Society of Chemistry. [Link]
Sources
Technical Support Center: Sonogashira Coupling with 4,5-Dibromo-1,3-dimethyl-1H-pyrazole
Welcome to the technical support center for advancing your research with Sonogashira cross-coupling reactions involving 4,5-dibromo-1,3-dimethyl-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and materials scientists who are looking to leverage this versatile building block for the synthesis of novel compounds. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to enhance the yield and selectivity of your reactions.
The Sonogashira coupling is a powerful tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbons, typically involving an aryl or vinyl halide and a terminal alkyne.[1][2] However, its application to di-halogenated electron-rich heterocycles like 4,5-dibromo-1,3-dimethyl-1H-pyrazole presents a unique set of challenges and opportunities, particularly concerning reaction selectivity and the prevention of common side reactions.
Frequently Asked Questions (FAQs)
Q1: I am getting very low to no yield of my desired product. What are the most common reasons for reaction failure?
A1: Low or no yield in a Sonogashira coupling can often be attributed to a few critical factors:
-
Inactive Catalyst: The active form of the palladium catalyst is Pd(0). If you are using a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂), it must be reduced in situ. Inefficient reduction can halt the catalytic cycle. Additionally, palladium catalysts, particularly Pd(0) complexes, can be sensitive to air, leading to deactivation.[1]
-
Poorly Degassed Solvents/Reagents: Oxygen is a major culprit in Sonogashira reactions. It can lead to the oxidative homocoupling of the terminal alkyne, a side reaction known as Glaser coupling, which consumes your starting material and complicates purification.[1] Thoroughly degassing your solvents and reagents is crucial.
-
Inappropriate Base: The base plays a dual role: it deprotonates the terminal alkyne to form the reactive acetylide and neutralizes the hydrogen halide byproduct.[1] If the base is not strong enough or is sterically hindered, the reaction may not proceed efficiently.
-
Sub-optimal Temperature: While many Sonogashira reactions can be performed at room temperature, less reactive aryl bromides, such as those on an electron-rich pyrazole ring, may require heating to facilitate the oxidative addition step.[1]
Q2: I am observing a significant amount of a side product that appears to be a dimer of my alkyne. What is this and how can I prevent it?
A2: This is the classic Glaser homocoupling product.[1] It arises from the copper-catalyzed oxidative dimerization of your terminal alkyne in the presence of oxygen. To minimize this side reaction:
-
Rigorous Degassing: Employ multiple freeze-pump-thaw cycles or sparge your reaction mixture with an inert gas (Argon or Nitrogen) for an extended period.
-
Copper-Free Conditions: Consider running the reaction without a copper co-catalyst. While this may require higher temperatures or more active palladium catalysts, it completely eliminates the primary pathway for Glaser coupling.
-
Slow Addition of Alkyne: Adding the alkyne slowly via a syringe pump can help to maintain a low concentration of the alkyne in the reaction mixture, which can disfavor the bimolecular homocoupling reaction.
Q3: I am trying to achieve selective mono-alkynylation of the 4,5-dibromopyrazole, but I am getting a mixture of mono- and di-substituted products. How can I improve the selectivity?
A3: Achieving selective mono-alkynylation on a di-halogenated substrate is a common challenge. The selectivity is governed by the relative reactivity of the two bromine atoms. In polyhalogenated electron-rich heterocycles, the more electrophilic position tends to be more reactive in palladium-catalyzed couplings.[2] While there is no definitive data on the relative reactivity of the C4 and C5 positions of 4,5-dibromo-1,3-dimethyl-1H-pyrazole, it is plausible that there is a reactivity difference that can be exploited. To favor mono-substitution:
-
Control Stoichiometry: Use a slight excess of the dibromopyrazole relative to the alkyne (e.g., 1.2-1.5 equivalents of the pyrazole to 1.0 equivalent of the alkyne).
-
Lower Reaction Temperature: Running the reaction at a lower temperature will favor the reaction at the more reactive site.
-
Shorter Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-alkynylated product is the major component.
-
Choice of Ligand: Bulky phosphine ligands on the palladium catalyst can sometimes enhance selectivity by sterically hindering the approach to the second bromine atom after the first coupling has occurred.
Q4: Which bromine, at the C4 or C5 position, is more likely to react first?
A4: The relative reactivity of halogens on a pyrazole ring is influenced by the electronic environment. In palladium-catalyzed C-H bond activation on pyrazoles, the C5 position is generally more reactive.[3][4] However, in cross-coupling reactions involving halogens, the situation can be more complex. For some dihaloheteroarenes, the halide adjacent to a heteroatom is more reactive.[5] For 4,5-dibromo-1,3-dimethyl-1H-pyrazole, it is reasonable to hypothesize that the C5 position might be slightly more reactive due to its proximity to the N1 nitrogen. However, this should be determined empirically. A small-scale test reaction followed by careful characterization (e.g., by NOE NMR experiments) of the mono-substituted product will be the most reliable way to determine the regioselectivity under your specific conditions.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the Sonogashira coupling with 4,5-dibromo-1,3-dimethyl-1H-pyrazole.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Reaction / Stalled Reaction | 1. Catalyst deactivation (Pd(0) oxidation).2. Insufficiently active catalyst for aryl bromide.3. Ineffective base.4. Low reaction temperature. | 1. Ensure rigorous degassing of all solvents and reagents. Use fresh, high-quality catalyst.2. Switch to a more active catalyst system (e.g., a palladacycle or a catalyst with a bulky, electron-rich phosphine ligand).3. Try a different base (e.g., switch from triethylamine to a stronger or less hindered base like DIPA or DBU).4. Gradually increase the reaction temperature in 10-15 °C increments. |
| High Levels of Glaser Homocoupling | 1. Presence of oxygen.2. High concentration of copper co-catalyst. | 1. Improve degassing procedure (e.g., use 3-5 freeze-pump-thaw cycles).2. Reduce the amount of CuI to 1-2 mol%.3. Switch to a copper-free protocol.[6] |
| Poor Selectivity (Mono- vs. Di-substitution) | 1. Alkyne stoichiometry is too high.2. Reaction temperature is too high.3. Reaction time is too long. | 1. Use the dibromopyrazole as the limiting reagent (e.g., 1.0 equivalent of pyrazole to 2.5-3.0 equivalents of alkyne for di-substitution). For mono-substitution, use an excess of the pyrazole.2. For mono-substitution, start at room temperature and only heat if necessary.3. Monitor the reaction progress and quench it when the desired product is maximized. |
| Formation of Palladium Black | 1. Catalyst decomposition.2. Ligand dissociation. | 1. This can be common and does not always mean the reaction has stopped. However, if it forms early and the reaction stalls, consider using a more robust ligand or a pre-catalyst.2. Ensure you are using an appropriate ligand-to-metal ratio if generating the catalyst in situ. |
| Difficulty in Product Purification | 1. Similar polarity of starting materials and products.2. Presence of copper salts.3. Contamination with homocoupled alkyne. | 1. Use a different solvent system for column chromatography. Consider reverse-phase chromatography if the polarity is very similar.2. After the reaction, you can perform an aqueous workup with an ammonia solution to remove copper salts.3. If homocoupling is a major issue, it is best to address it by optimizing the reaction conditions (see above). |
Experimental Protocols
The following are starting-point protocols. Optimization may be necessary depending on the specific alkyne used.
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling (for Di-substitution)
This protocol is designed to favor the formation of the di-alkynylated product.
Reagents:
-
4,5-dibromo-1,3-dimethyl-1H-pyrazole (1.0 equiv)
-
Terminal alkyne (2.2-2.5 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
Copper(I) iodide (CuI) (0.06 equiv)
-
Triethylamine (Et₃N) (solvent and base)
-
THF (co-solvent, optional)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 4,5-dibromo-1,3-dimethyl-1H-pyrazole, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add freshly distilled and degassed triethylamine (and THF if used, typically in a 2:1 to 4:1 ratio of Et₃N:THF).
-
Degas the resulting suspension by bubbling argon through it for 15-20 minutes or by performing three freeze-pump-thaw cycles.
-
Add the terminal alkyne dropwise via syringe at room temperature.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove insoluble salts.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira for Selective Mono-alkynylation
This protocol aims to achieve mono-substitution while minimizing Glaser homocoupling.
Reagents:
-
4,5-dibromo-1,3-dimethyl-1H-pyrazole (1.2 equiv)
-
Terminal alkyne (1.0 equiv)
-
Pd(PPh₃)₄ (0.05 equiv) or a more active catalyst system.
-
Diisopropylamine (DIPA) or another suitable amine base.
-
Degassed solvent (e.g., THF, DMF, or toluene).
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 4,5-dibromo-1,3-dimethyl-1H-pyrazole and the palladium catalyst.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent and the amine base.
-
Degas the mixture again by bubbling with argon for 10-15 minutes.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction at room temperature, monitoring carefully. If the reaction is slow, gradually increase the temperature to 40-60 °C.
-
Stop the reaction when LC-MS analysis shows the optimal conversion to the mono-alkynylated product.
-
Work up the reaction as described in Protocol 1 and purify by column chromatography.
Diagrams
Sonogashira Catalytic Cycle
Caption: The dual catalytic cycles of the Sonogashira coupling.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting Sonogashira reactions.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]
-
Doucet, H., & Hierso, J. C. (2007). Palladium-catalysed cross-coupling reactions of aryl halides with terminal alkynes. Angewandte Chemie International Edition, 46(6), 834-871. [Link]
-
Tran, G., Gomez Pardo, D., Tsuchiya, T., Hillebrand, S., Vors, J. P., & Cossy, J. (2013). Palladium-catalyzed phosphonylation: synthesis of C3-, C4-, and C5-phosphonylated pyrazoles. Organic letters, 15(21), 5550–5553. [Link]
-
Gulea, M., & Bejan, V. (2021). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Beilstein Journal of Organic Chemistry, 17, 2988-2997. [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of organic chemistry, 87(18), 12093–12102. [Link]
-
Liang, B., Dai, M., Chen, J., & Yang, Z. (2005). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of organic chemistry, 70(1), 391–393. [Link]
-
Tykwinski, R. R. (2003). Evolution of the Sonogashira coupling reaction. Angewandte Chemie International Edition, 42(14), 1566-1568. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence [comptes-rendus.academie-sciences.fr]
- 4. researchgate.net [researchgate.net]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
Navigating the Synthesis of 4,5-dibromo-1,3-dimethyl-1H-pyrazole: A Technical Support Guide for Scale-Up Challenges
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4,5-dibromo-1,3-dimethyl-1H-pyrazole is a critical step in the development of various pharmaceutical and agrochemical compounds. However, scaling this process from the laboratory bench to pilot or industrial production presents a unique set of challenges. This technical support center provides a comprehensive guide to troubleshooting common issues and answers frequently asked questions to ensure a safe, efficient, and reproducible synthesis.
Troubleshooting Guide: From Low Yields to Impurity Profiles
This section addresses specific problems that may arise during the synthesis and scale-up of 4,5-dibromo-1,3-dimethyl-1H-pyrazole, offering practical solutions and the scientific reasoning behind them.
Q1: Why is the yield of my 1,3-dimethyl-1H-pyrazole starting material lower than expected?
A1: Low yields of the initial pyrazole synthesis can often be traced back to several factors:
-
Incomplete Cyclization: The reaction of a 1,3-dicarbonyl compound (like acetylacetone) with methylhydrazine is the standard route. Incomplete reaction can be due to improper temperature control or insufficient reaction time. On a larger scale, efficient heat transfer is crucial. A gradual increase in temperature after the initial exothermic reaction can help drive the reaction to completion.
-
Side Reactions: Methylhydrazine can potentially react with the carbonyl groups in a non-cyclizing manner. Ensuring a controlled addition of the hydrazine to the dicarbonyl compound at a low to moderate temperature can minimize these side reactions.
-
Work-up Losses: 1,3-dimethyl-1H-pyrazole has some water solubility. During aqueous work-up, significant amounts of the product can be lost to the aqueous phase. It is advisable to perform multiple extractions with a suitable organic solvent and to consider a brine wash to reduce the solubility of the product in the aqueous layer.
Q2: My dibromination of 1,3-dimethyl-1H-pyrazole results in a mixture of mono- and di-brominated products. How can I improve the selectivity for the 4,5-dibromo isomer?
A2: Achieving high selectivity for the desired 4,5-dibromo product is a common hurdle. The regioselectivity of electrophilic bromination on the pyrazole ring is highly dependent on the reaction conditions.
-
Stoichiometry of the Brominating Agent: Carefully controlling the stoichiometry of the brominating agent (e.g., Br₂ or N-bromosuccinimide - NBS) is critical. Using at least two equivalents of the brominating agent is necessary for dibromination. However, a slight excess (e.g., 2.1-2.2 equivalents) can help drive the reaction to completion, but a large excess can lead to over-bromination or other side reactions.
-
Reaction Temperature: The temperature at which the bromination is carried out plays a significant role. Lower temperatures generally favor higher selectivity. Running the reaction at 0-5 °C can help to control the reaction rate and minimize the formation of mono-brominated intermediates.
-
Solvent Choice: The polarity of the solvent can influence the reactivity of the brominating agent. A non-polar solvent like dichloromethane or chloroform is often a good choice. In some cases, using a co-solvent like acetic acid can help to modulate the reactivity.
Q3: After scaling up the dibromination, I'm observing a significant exotherm and the formation of dark-colored impurities. What is causing this and how can I mitigate it?
A3: Exotherms and the formation of colored impurities are serious concerns during scale-up, indicating potential runaway reactions and product degradation.
-
Rate of Addition: The rate of addition of the brominating agent is a critical parameter. A slow, controlled addition allows for better management of the heat generated during the reaction. On a larger scale, this might require the use of a syringe pump or a dosing pump.
-
Mixing Efficiency: Inadequate mixing can lead to localized "hot spots" where the concentration of the brominating agent is high, leading to uncontrolled reactions and decomposition. Ensure that the reactor is equipped with an efficient stirring system that can handle the viscosity of the reaction mixture.
-
Quenching Procedure: The reaction should be promptly and carefully quenched after completion. A solution of a reducing agent, such as sodium thiosulfate or sodium bisulfite, should be added to neutralize any unreacted bromine. The quenching process itself can be exothermic, so it should also be done in a controlled manner, preferably at a low temperature.
Q4: I am struggling to purify the final 4,5-dibromo-1,3-dimethyl-1H-pyrazole product. What are the recommended purification methods for large-scale production?
A4: Purification of the final product is crucial to meet the quality specifications for downstream applications.
-
Recrystallization: Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is key. A solvent system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. Mixtures of solvents, such as ethanol/water or hexane/ethyl acetate, can be effective. It is important to perform scouting experiments on a small scale to identify the optimal solvent system.
-
Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be a viable option for purification, especially on a larger scale. However, it is important to assess the thermal stability of the product before attempting distillation, as some brominated compounds can decompose at high temperatures.[1]
-
Column Chromatography: While effective at the lab scale, column chromatography is often not practical or economical for large-scale production. It is typically used for the purification of small batches or for the isolation of impurities for characterization.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the synthesis of 4,5-dibromo-1,3-dimethyl-1H-pyrazole.
Q1: What is the underlying mechanism of the bromination of 1,3-dimethyl-1H-pyrazole?
A1: The bromination of 1,3-dimethyl-1H-pyrazole is an electrophilic aromatic substitution reaction. The pyrazole ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles like the bromonium ion (Br⁺) or a polarized bromine molecule. The N1-methyl group is a pyrrole-like nitrogen, which is electron-donating, while the N2 is a pyridine-like nitrogen, which is electron-withdrawing. The electron-donating nature of the N1-methyl group activates the ring towards electrophilic substitution, with the C4 and C5 positions being the most electron-rich and therefore the most reactive.[2][3]
Q2: What are the primary safety concerns when working with bromine and how should they be addressed at scale?
A2: Bromine is a highly toxic, corrosive, and volatile substance that requires stringent safety protocols, especially at an industrial scale.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical splash goggles. When handling larger quantities, a face shield and a respirator with an appropriate cartridge for acid gases and organic vapors are essential.
-
Ventilation: All work with bromine should be conducted in a well-ventilated fume hood or a closed system.
-
Spill Management: Have a spill kit readily available that includes a neutralizing agent for bromine, such as a solution of sodium thiosulfate.
-
Quenching: Always have a quenching agent prepared before starting the reaction to neutralize any excess bromine at the end of the reaction or in case of an emergency.
Q3: What analytical techniques are recommended for monitoring the reaction progress and ensuring the purity of the final product?
A3: A combination of analytical techniques is recommended for effective process control and quality assurance.
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method for monitoring the progress of the reaction.[4] By spotting the reaction mixture alongside the starting material and, if available, a standard of the product, one can visually track the consumption of the starting material and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying the components of the reaction mixture, including the starting material, the desired product, and any byproducts or impurities. It can also be used to determine the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the final product and for identifying any isomeric impurities.
Experimental Protocols
Synthesis of 1,3-dimethyl-1H-pyrazole (Starting Material)
-
To a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add acetylacetone (1.0 eq) and a suitable solvent such as ethanol.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add methylhydrazine (1.05 eq) dropwise to the cooled solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,3-dimethyl-1H-pyrazole.
-
The crude product can be purified by vacuum distillation.
Synthesis of 4,5-dibromo-1,3-dimethyl-1H-pyrazole
-
Dissolve 1,3-dimethyl-1H-pyrazole (1.0 eq) in a suitable solvent (e.g., dichloromethane) in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of bromine (2.1 eq) in the same solvent to the cooled pyrazole solution over a period of 1-2 hours, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the red-brown color of bromine disappears.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude 4,5-dibromo-1,3-dimethyl-1H-pyrazole by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizing the Process
Reaction Pathway
Caption: Overall synthetic route to 4,5-dibromo-1,3-dimethyl-1H-pyrazole.
Troubleshooting Logic
Sources
Technical Support Center: Recrystallization of 4,5-dibromo-1,3-dimethyl-1H-pyrazole
This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the recrystallization of 4,5-dibromo-1,3-dimethyl-1H-pyrazole. It is designed for researchers, scientists, and professionals in drug development who are working with this compound and aiming to achieve high purity.
Introduction
Recrystallization is a critical purification technique for solid organic compounds like 4,5-dibromo-1,3-dimethyl-1H-pyrazole. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent or solvent system at varying temperatures. A well-executed recrystallization can significantly enhance the purity of the final product, which is essential for subsequent applications, including analytical testing and synthesis. This guide will address common challenges and provide practical, experience-based solutions.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of 4,5-dibromo-1,3-dimethyl-1H-pyrazole, offering potential causes and actionable solutions.
Issue 1: The compound does not dissolve in the hot solvent.
-
Possible Cause: The solvent is not appropriate for dissolving 4,5-dibromo-1,3-dimethyl-1H-pyrazole. Halogenated pyrazoles exhibit a balance of polar and nonpolar characteristics.[1] While the pyrazole ring provides some polarity, the dibromo and dimethyl substitutions increase its lipophilic nature.
-
Solution:
-
Solvent Selection: Based on the principle of "like dissolves like," a solvent with a polarity that matches the compound is ideal. For 4,5-dibromo-1,3-dimethyl-1H-pyrazole, consider the following options:
-
Alcohols (Methanol, Ethanol): These are often good starting points for pyrazole derivatives.[1][2]
-
Hydrocarbons (Hexane, Heptane): Given the lipophilic character, these nonpolar solvents might be effective, especially for removing more polar impurities. A related compound, N-allyl-4-bromo-3,5-dimethyl-1H-pyrazole-1-carbothioamide, has been successfully recrystallized from hexane.[3]
-
Solvent Mixtures: A mixture of a "good" solvent (in which the compound is soluble when hot) and a "bad" solvent (in which the compound is less soluble) can be highly effective. Common combinations include ethanol/water or ethyl acetate/hexane.
-
-
Increase Solvent Volume: It's possible that an insufficient volume of solvent is being used. Add the solvent in small increments to the heated mixture until the compound dissolves. Be mindful not to add an excessive amount, as this will reduce the yield.
-
Issue 2: The compound "oils out" instead of forming crystals.
-
Possible Cause: The compound is coming out of the solution at a temperature above its melting point. This can happen if the boiling point of the solvent is too high or if the solution is supersaturated with impurities, which can depress the melting point of the mixture.
-
Solution:
-
Lower the Cooling Rate: Allow the solution to cool more slowly. This can be achieved by leaving the flask at room temperature before placing it in an ice bath. Slow cooling encourages the formation of a stable crystal lattice.
-
Add More Solvent: Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent. This will decrease the saturation point and may allow for crystallization to occur at a lower temperature.
-
Use a Lower-Boiling Point Solvent: If "oiling out" is a persistent issue, consider a solvent with a lower boiling point.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and induce crystallization.
-
Seeding: If available, add a small, pure crystal of 4,5-dibromo-1,3-dimethyl-1H-pyrazole to the cooled solution to act as a template for crystal growth.
-
Issue 3: No crystals form upon cooling.
-
Possible Cause: The solution is not sufficiently saturated. This can happen if too much solvent was used initially.
-
Solution:
-
Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent. Once a small amount of solid begins to precipitate or the solution becomes slightly cloudy, allow it to cool again.
-
Induce Crystallization: Use the scratching or seeding techniques described above.
-
Use a "Bad" Solvent: If using a single solvent, you can try adding a "bad" solvent (one in which the compound is insoluble) dropwise to the cooled solution until it becomes turbid. Then, add a drop or two of the "good" solvent to redissolve the precipitate and allow it to cool slowly.
-
Issue 4: The recovered crystals are colored or appear impure.
-
Possible Cause: Colored impurities from the synthesis are co-precipitating with the product. Common impurities in pyrazole synthesis can include unreacted starting materials or by-products from side reactions.[4]
-
Solution:
-
Charcoal Treatment: Add a small amount of activated charcoal to the hot, dissolved solution. The charcoal will adsorb many colored impurities. Do not add charcoal to a boiling solution, as this can cause it to boil over. After adding the charcoal, heat the solution again and then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.
-
Second Recrystallization: A second recrystallization step may be necessary to achieve the desired level of purity.
-
Experimental Protocol: Recrystallization of 4,5-dibromo-1,3-dimethyl-1H-pyrazole
This protocol provides a general guideline. The optimal solvent and conditions should be determined experimentally.
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, hexane, ethyl acetate) to identify a suitable recrystallization solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude 4,5-dibromo-1,3-dimethyl-1H-pyrazole in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring (e.g., on a hot plate). Continue to add small portions of the hot solvent until the compound just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. This should be done quickly to prevent premature crystallization in the funnel.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals, for example, in a desiccator or a vacuum oven at a temperature below the compound's melting point.
Data Presentation
Table 1: Solubility Characteristics of Related Pyrazole Compounds
| Compound | Solvent(s) | Solubility Notes | Reference |
| N-allyl-4-bromo-3,5-dimethyl-1H-pyrazole-1-carbothioamide | Hexane | Used for recrystallization. | [3] |
| 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole | DMSO, Methanol, Ethanol | Good solubility in polar aprotic and alcoholic solvents. | [1] |
| General Pyrazoles | Ethanol/Water, Ethyl Acetate/Hexane | Common mixed solvent systems for recrystallization. |
Visualization
Troubleshooting Workflow
Caption: A flowchart for troubleshooting common recrystallization issues.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to recrystallize 4,5-dibromo-1,3-dimethyl-1H-pyrazole?
A1: There is no single "best" solvent, and the optimal choice depends on the specific impurities present. Based on the properties of similar compounds, good starting points are alcohols like ethanol or methanol, or a nonpolar solvent like hexane.[1][3] A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can also be very effective and allows for fine-tuning of the polarity. Small-scale solubility tests are highly recommended to determine the most suitable solvent or solvent system for your specific sample.
Q2: My yield is very low after recrystallization. What can I do?
A2: Low yield can be due to several factors:
-
Using too much solvent: This will keep a significant portion of your compound dissolved even when the solution is cold. Try using less solvent in your next attempt or carefully evaporating the excess.
-
Incomplete crystallization: Ensure the solution is cooled sufficiently, preferably in an ice bath, to maximize the precipitation of the product.
-
The compound is highly soluble in the cold solvent: If this is the case, the chosen solvent may not be ideal. Consider a different solvent or a mixed solvent system where the compound has lower solubility at cold temperatures.
-
Premature crystallization during hot filtration: This can lead to loss of product on the filter paper. Ensure the solution and filtration apparatus are kept hot during this step.
Q3: How do I know if my recrystallized product is pure?
A3: The purity of your recrystallized 4,5-dibromo-1,3-dimethyl-1H-pyrazole can be assessed by several methods:
-
Melting Point Analysis: A pure compound will have a sharp, well-defined melting point. Impurities will typically cause the melting point to be lower and broader.
-
Chromatography: Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to check for the presence of impurities.
-
Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is a powerful tool for identifying and quantifying impurities.
Q4: Can I use a rotary evaporator to speed up the cooling process?
A4: A rotary evaporator is used to remove solvent under reduced pressure, not for controlled cooling during crystallization. Rapid removal of solvent will cause the compound to "crash out" of solution, trapping impurities within the solid. For optimal purification, slow cooling is essential to allow for the formation of a pure crystal lattice.
References
-
MDPI. Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. Available from: [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]
Sources
Validation & Comparative
Comparison of 4,5-dibromo- vs. 3,5-dibromo-1,3-dimethyl-1H-pyrazole reactivity
Technical Comparison: Regioselectivity and Reactivity Profiles of Dibromopyrazoles
Executive Summary This guide compares the reactivity profiles of 4,5-dibromo-1,3-dimethyl-1H-pyrazole (Vicinal Dihalide) versus 3,5-dibromo-1-methyl-1H-pyrazole (Meta-like Dihalide). Note on Chemical Nomenclature: The user query referenced "3,5-dibromo-1,3-dimethyl-1H-pyrazole." As the C3 position cannot simultaneously support a methyl group and a bromine atom in a neutral pyrazole ring, this guide utilizes 3,5-dibromo-1-methyl-1H-pyrazole as the chemically valid comparator. This comparison highlights the critical differences between vicinal (4,5) and 1,3-disposed (3,5) electrophilic sites, essential for designing sequential cross-coupling strategies in drug discovery.
Part 1: Electronic & Structural Landscape
The reactivity of bromopyrazoles is governed by the interplay between the electron-rich
4,5-Dibromo-1,3-dimethyl-1H-pyrazole (The Vicinal System)
-
Structure: Bromines at C4 and C5; Methyls at N1 and C3.
-
Electronic Environment:
-
C5-Br: Highly activated. Positioned
to the pyrrole-like N1, it experiences significant inductive electron withdrawal, making the C-Br bond more polarized and susceptible to oxidative addition (Pd) or halogen-metal exchange (Li). -
C4-Br: Deactivated and Sterically Crowded. Positioned
to N1 and adjacent to the electron-donating C3-Methyl group. The C3-Me group increases electron density at C4, reducing electrophilicity.
-
-
Steric Consequence: The "Sandwich Effect." The C4-Br is flanked by a C3-Methyl and a C5-Br. Once C5 is functionalized (e.g., arylated), the C4 site becomes extremely sterically hindered.
3,5-Dibromo-1-methyl-1H-pyrazole (The Meta-like System)
-
Structure: Bromines at C3 and C5; Methyl at N1.
-
Electronic Environment:
-
C5-Br: Highly activated (identical logic to above:
to N1). -
C3-Br: Moderately deactivated. Positioned adjacent to the pyridine-like N2. While N2 is electronegative, the C3 position is less electron-deficient than C5.
-
-
Steric Consequence: "Orthogonal Access." The two bromines are separated by a carbon atom. Functionalization at C5 does not impose severe steric penalties on C3, allowing for easier sequential bis-coupling.
Part 2: Reactivity Profile – Halogen-Metal Exchange (HME)
Primary Mechanism: Lithium-Halogen Exchange (Li/Br)
Reagent:
| Feature | 4,5-Dibromo-1,3-dimethyl | 3,5-Dibromo-1-methyl |
| Primary Exchange Site | C5 (Exclusive) | C5 (Exclusive) |
| Driving Force | Inductive effect of N1 + Coordination of Li to N1 (CIPE - Complex Induced Proximity Effect). | Inductive effect of N1 + CIPE. |
| Kinetic Selectivity | >98:2 favoring C5. | >95:5 favoring C5. |
| Risk Factors | If C5 is blocked, C4 exchange is sluggish due to C3-Me sterics. | C3 exchange is possible only after C5 is protected or reacted. |
Protocol A: Site-Selective C5-Lithiation
-
Preparation: Dissolve substrate (1.0 equiv) in anhydrous THF (0.2 M) under Argon. Cool to -78 °C.
-
Exchange: Add
-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise over 10 min.-
Critical Control: Maintain internal temp < -70 °C to prevent "Scrambling" (migration of Li from C5 to C3/C4 or ring opening).
-
-
Equilibration: Stir for 15 min at -78 °C. The species formed is the 5-lithio-pyrazole .
-
Quench: Add electrophile (e.g., DMF,
, ) (1.2 equiv). -
Warm: Allow to warm to RT slowly.
Part 3: Reactivity Profile – Palladium-Catalyzed Cross-Coupling[1][2]
Primary Mechanism: Suzuki-Miyaura Coupling Selectivity Rule: Oxidative addition occurs fastest at the most electron-deficient C-Br bond (C5) unless sterics dictate otherwise.
Comparative Selectivity Table
| Reaction Stage | 4,5-Dibromo-1,3-dimethyl | 3,5-Dibromo-1-methyl |
| 1st Coupling Site | C5 (Preferred) | C5 (Preferred) |
| Selectivity Ratio | ~10:1 (C5:C4) | >20:1 (C5:C3) |
| Reasoning | C5 is electronically activated. C4 is deactivated by C3-Me. | C5 is electronically activated. C3 is less electrophilic. |
| 2nd Coupling (Bis-aryl) | Difficult. | Facile. |
| Steric Barrier | High. After C5-arylation, the remaining C4-Br is "sandwiched" between the C3-Me and the new C5-Aryl group. Requires forcing conditions (SPhos/XPhos, high T). | Low. The C3-Br remains accessible. The C5-Aryl group is distant enough to not block C3. |
Protocol B: Regioselective C5-Suzuki Coupling
-
Catalyst System:
(Standard) or (Robust). -
Conditions:
-
Mix Dibromo-pyrazole (1.0 equiv), Aryl-Boronic Acid (1.1 equiv).
-
Solvent: DME/H2O (4:1) or 1,4-Dioxane/H2O.
-
Base:
(2.0 equiv). -
Temp: 60-80 °C.
-
Note: For 4,5-dibromo-1,3-dimethyl, avoid overheating (>90 °C) in the first step to prevent minor C4 coupling.
-
Part 4: Visualization of Reaction Pathways
The following diagram illustrates the divergent pathways. The 4,5-system leads to a "Steric Dead-End" at C4, while the 3,5-system allows modular sequential coupling.
Caption: Comparative reaction flow. Note the dashed red arrow in the 4,5-system indicating the kinetic difficulty of the second coupling due to the C3-Methyl/C5-Aryl steric clash.
Part 5: Strategic Recommendations
-
For Library Generation (Bis-Aryl Pyrazoles):
-
Choose: 3,5-Dibromo-1-methyl-pyrazole .
-
Why: It offers orthogonal control. You can install Diversity Element A at C5 (mild conditions) and Diversity Element B at C3 (standard conditions) with high success rates.
-
-
For Specific Target Synthesis (4,5-Substitution):
-
Choose: 4,5-Dibromo-1,3-dimethyl-pyrazole .
-
Strategy: Install the most difficult/bulky group at C5 first.
-
Warning: If you need to functionalize C4, do it before putting a massive group at C5 if possible, OR use highly active catalysts (e.g., Pd-PEPPSI-IPr, XPhos Pd G3) for the second step to overcome the steric barrier created by the C3-Methyl.
-
References
-
Iddon, B., & Khan, N. (1987).[1] Azoles. Part 5. Metal-halogen exchange reactions of polybromoimidazoles. Journal of the Chemical Society, Perkin Transactions 1, 1445-1452. Link
- Establishes the priority of C5-lithiation in N-alkyl azoles due to the inductive effect.
-
Tomanová, M., et al. (2017). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling.[2] Organic & Biomolecular Chemistry, 15, 10200-10211.[2] Link
- Demonstrates Suzuki coupling selectivity p
-
Goossen, L. J., et al. (2010). A modular sydnone cycloaddition/Suzuki-Miyaura cross-coupling strategy to unsymmetrical 3,5-bis(hetero)aromatic pyrazoles. Chem. Eur. J., 16(39). Link
- Validates the sequential C5-then-C3 coupling str
-
Léger, F., et al. (2015). Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. RSC Advances. Link
- Discusses the comparative reactivity of C4 vs C5 positions in Pd-c
Sources
- 1. Azoles. Part 5. Metal-halogen exchange reactions of polybromoimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Navigating the Bioactive Landscape of Dibrominated Pyrazoles: A Comparative Outlook
For researchers, scientists, and drug development professionals, understanding the subtle yet significant impact of isomeric structures on biological activity is paramount. This guide delves into the bioactive profile of 4,5-dibromo-1,3-dimethyl-1H-pyrazole, offering a comparative perspective against its isomers. While direct, side-by-side experimental comparisons of these specific isomers are not extensively documented in publicly available literature, this guide synthesizes the broader understanding of pyrazole bioactivity to infer the potential differences and guide future research.
The pyrazole nucleus is a well-established pharmacophore, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The introduction of halogen atoms, such as bromine, into the pyrazole ring is a common strategy in medicinal chemistry to modulate the compound's lipophilicity, metabolic stability, and ultimately, its biological efficacy. The position of these substituents can drastically alter the molecule's interaction with biological targets.
The Isomeric Landscape of Dibromo-1,3-dimethyl-1H-pyrazole
The core structure of 1,3-dimethyl-1H-pyrazole can be dibrominated at several positions, leading to a variety of isomers. The primary focus of this guide is the 4,5-dibromo-1,3-dimethyl-1H-pyrazole isomer. For a comprehensive comparison, we will consider its potential isomeric counterparts:
-
3,4-dibromo-1,3-dimethyl-1H-pyrazole
-
3,5-dibromo-1,3-dimethyl-1H-pyrazole
The distinct electronic and steric environments created by the differential placement of the two bromine atoms and two methyl groups on the pyrazole ring are expected to influence their biological profiles.
Anticipated Biological Activity Profiles: A Structure-Activity Relationship (SAR) Perspective
While specific experimental data for a direct comparison is limited, we can extrapolate potential differences in bioactivity based on established structure-activity relationships of pyrazole derivatives.[4]
Antimicrobial Activity
Pyrazole derivatives are known to possess significant antibacterial and antifungal properties.[5][6] The presence of bromine atoms often enhances antimicrobial potency. The relative positions of the bromine atoms in the isomers of dibromo-1,3-dimethyl-1H-pyrazole could influence their ability to interact with microbial targets. For instance, the steric hindrance and electronic effects around the pyrazole core will differ, potentially affecting binding to enzymes or disruption of cell membranes.
Cytotoxicity and Anticancer Potential
The cytotoxic effects of pyrazole derivatives against various cancer cell lines have been a subject of intense research. The substitution pattern on the pyrazole ring is a critical determinant of this activity. It is plausible that the isomeric forms of dibromo-1,3-dimethyl-1H-pyrazole would exhibit differential cytotoxicity. The accessibility of the nitrogen atoms and the overall molecular shape, governed by the bromine positions, could lead to varied interactions with intracellular targets like kinases or DNA.
Experimental Protocols for Comparative Analysis
To empirically determine the differential biological activities of 4,5-dibromo-1,3-dimethyl-1H-pyrazole and its isomers, a series of standardized in vitro assays are recommended.
Antimicrobial Susceptibility Testing
Objective: To determine and compare the minimum inhibitory concentration (MIC) of the pyrazole isomers against a panel of pathogenic bacteria and fungi.
Methodology: Broth Microdilution Assay
-
Preparation of Inoculum: Grow microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth overnight. Dilute the cultures to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Preparation: Prepare stock solutions of each pyrazole isomer in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well containing the diluted compounds.
-
Incubation: Incubate the plates at the optimal temperature for the respective microbes (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth. This can be assessed visually or by measuring absorbance.
Cytotoxicity Assay
Objective: To evaluate and compare the cytotoxic effects of the pyrazole isomers on human cancer cell lines and a non-cancerous control cell line.
Methodology: MTT Assay
-
Cell Culture: Culture selected human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293) in appropriate media.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of each pyrazole isomer for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Data Presentation: A Framework for Comparison
The experimental data generated from these assays should be systematically organized to facilitate a clear comparison between the isomers.
Table 1: Comparative Antimicrobial Activity of Dibromo-1,3-dimethyl-1H-pyrazole Isomers (Hypothetical Data)
| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| 4,5-dibromo-1,3-dimethyl-1H-pyrazole | |||
| 3,4-dibromo-1,3-dimethyl-1H-pyrazole | |||
| 3,5-dibromo-1,3-dimethyl-1H-pyrazole | |||
| Positive Control (e.g., Ciprofloxacin) | |||
| Positive Control (e.g., Fluconazole) |
Table 2: Comparative Cytotoxicity of Dibromo-1,3-dimethyl-1H-pyrazole Isomers (Hypothetical Data)
| Compound | IC50 (µM) on MCF-7 cells | IC50 (µM) on A549 cells | IC50 (µM) on HEK293 cells | Selectivity Index (SI) for MCF-7 |
| 4,5-dibromo-1,3-dimethyl-1H-pyrazole | ||||
| 3,4-dibromo-1,3-dimethyl-1H-pyrazole | ||||
| 3,5-dibromo-1,3-dimethyl-1H-pyrazole | ||||
| Positive Control (e.g., Doxorubicin) |
Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancer cells
Visualizing the Experimental Workflow
To provide a clear overview of the proposed experimental approach, the following workflow diagram is presented.
Figure 1: A conceptual workflow for the comparative biological evaluation of dibromo-1,3-dimethyl-1H-pyrazole isomers.
Conclusion and Future Directions
While this guide provides a framework for comparing the biological activities of 4,5-dibromo-1,3-dimethyl-1H-pyrazole and its isomers, it is crucial to underscore the necessity of empirical data. The hypothetical differences discussed are based on established principles of medicinal chemistry but require experimental validation.
Future research should focus on the synthesis and direct comparative biological evaluation of these specific isomers. Such studies would provide invaluable data for understanding the structure-activity relationships of halogenated pyrazoles and could lead to the identification of novel lead compounds with enhanced potency and selectivity for various therapeutic targets.
References
-
Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2025). ResearchGate. [Link]
-
4,5-Dibromo-1,3-dimethyl-1H-pyrazole | ChemScene. Chemikart. [Link]
-
Synthesis and Antimicrobial Activity of Some New 1,3-Diphenylpyrazoles Bearing Pyrimidine, Pyrimidinethione, Thiazolopyrimidine, Triazolopyrimidine, Thio-and Alkylthiotriazolop-Yrimidinone Moieties at the 4-Position. (2025). ResearchGate. [Link]
-
Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. (2021). PMC. [Link]
-
Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. (2024). PMC. [Link]
-
Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones. (2024). MDPI. [Link]
-
Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents. (2013). PubMed. [Link]
-
Synthesis and antimicrobial activity of dibromo quinazolinone. (2024). World Journal of Pharmaceutical Research. [Link]
-
Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
tert-Butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate. Chemikart. [Link]
-
PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2025). Frontier in Medical and Health Research. [Link]
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- 4. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wisdomlib.org [wisdomlib.org]
- 6. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Definitive Spectroscopic Guide: 3,4-Dibromo-1H-Pyrazole vs. 3,5-Dibromo-1H-Pyrazole
The following guide is structured to serve as an authoritative technical reference for the spectroscopic differentiation of dibrominated pyrazole isomers.
Executive Summary: The Isomer Challenge
In the development of pyrazole-based pharmacophores (e.g., kinase inhibitors, agrochemicals), the regiochemistry of halogenation is critical. The two primary dibrominated isomers—3,4-dibromo-1H-pyrazole and 3,5-dibromo-1H-pyrazole —possess distinct electronic environments that dictate their reactivity in cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).
While Mass Spectrometry (MS) confirms the molecular formula and dibromination, it often fails to distinguish the isomers due to identical isotopic patterns. Nuclear Magnetic Resonance (NMR) remains the gold standard for differentiation, relying on the distinct chemical shifts of the "alpha" (C5-H) versus "beta" (C4-H) protons relative to the ring nitrogens.
Quick Comparison Matrix
| Feature | 3,4-Dibromo-1H-pyrazole | 3,5-Dibromo-1H-pyrazole |
| Primary Proton Signal | Deshielded (~7.6 – 8.0 ppm) | Shielded (~6.4 – 6.8 ppm) |
| Proton Position | C5-H ( | C4-H ( |
| Symmetry ( | Asymmetric (3 distinct signals) | Symmetric* (2 distinct signals) |
| Tautomerism | Exists in equilibrium with 4,5-isomer | Degenerate tautomerism (appears symmetric) |
| Common Synthesis | Direct bromination (minor/controlled) | Reduction of 3,4,5-tribromopyrazole |
*Symmetry in 3,5-dibromo-1H-pyrazole is observed due to rapid N-H tautomerism on the NMR timescale.
Synthesis & Causality: Origin of the Isomers
Understanding the synthetic origin helps anticipate which isomer is likely present as a contaminant.
-
Electrophilic Aromatic Substitution (SEAr): The pyrazole ring is most electron-rich at C4. Direct bromination of pyrazole first yields 4-bromopyrazole. Further bromination is difficult but forces substitution at C3/C5. Thus, 3,4-dibromo-1H-pyrazole is often an intermediate on the way to the tribromo species.
-
Lithium-Halogen Exchange (The 3,5-Route): The most reliable synthesis for 3,5-dibromo-1H-pyrazole involves the complete bromination to 3,4,5-tribromopyrazole, followed by selective lithiation at the C4 position (the most electron-deficient carbon) and quenching with a proton source. This "reverse" engineering is why the 3,5-isomer is chemically distinct and often purer than the 3,4-isomer.
Figure 1: Synthetic divergence showing how reaction conditions dictate isomer formation.
Nuclear Magnetic Resonance (NMR) Analysis
NMR is the definitive method for structural assignment. The logic rests on the deshielding effect of the nitrogen atoms.
Proton ( H) NMR[1][2][3][4][5]
-
3,4-Dibromo-1H-pyrazole: The remaining proton is at the C5 position. This position is adjacent (
) to the pyridine-like nitrogen (N2). The inductive effect of the nitrogen significantly deshields this proton, shifting it downfield.-
Expected Shift:
7.6 – 8.0 ppm (Singlet).
-
-
3,5-Dibromo-1H-pyrazole: The remaining proton is at the C4 position. This position is
to both nitrogens. It is less affected by the inductive pull of the nitrogen atoms compared to C5.-
Expected Shift:
6.4 – 6.8 ppm (Singlet).
-
Critical Insight: The difference of ~1.0–1.5 ppm is diagnostic. If your singlet is above 7.5 ppm, you have the 3,4-isomer. If it is below 7.0 ppm, you have the 3,5-isomer.
Carbon ( C) NMR & Symmetry
Due to rapid proton exchange (tautomerism) at room temperature in solvents like DMSO-
-
3,5-Dibromo-1H-pyrazole (C2v Symmetry):
-
C3 and C5 are equivalent due to averaging.
-
C4 is unique.
-
Result: Only 2 distinct carbon signals (plus solvent).
-
-
3,4-Dibromo-1H-pyrazole (Cs Symmetry):
-
Even with tautomerism, C3 and C5 are chemically distinct because one bears a bromine and the other a hydrogen.
-
Result: 3 distinct carbon signals .
-
Mass Spectrometry (MS)
While MS cannot easily distinguish the isomers by fragmentation alone, it is essential for confirming the dibromination state via the isotopic abundance pattern.
-
Isotope Pattern: Bromine has two stable isotopes,
Br and Br, in roughly 1:1 abundance. -
Dibromo Signature (
): A molecule with two bromines will show a characteristic 1:2:1 triplet pattern for the molecular ion ( , , ).-
(
Br + Br) -
(
Br + Br) — Double intensity due to statistical probability. -
(
Br + Br)
-
(
Protocol Validation: If your MS spectrum shows a 1:1 doublet (
Experimental Protocols
Protocol A: NMR Sample Preparation for Tautomer Resolution
To ensure sharp signals and minimize broadening caused by intermediate exchange rates of the N-H proton:
-
Solvent Choice: Use DMSO-
or MeOD . DMSO is preferred as it forms strong hydrogen bonds with the N-H, often slowing the exchange enough to see the N-H proton (usually very broad, >12 ppm) and sharpening the ring protons. -
Concentration: Prepare a solution of ~10 mg sample in 0.6 mL solvent. High concentrations can induce aggregation, shifting signals.
-
Acquisition: Run a standard proton sequence (16 scans). If signals are broad, heat the probe to 310K to induce the "fast exchange" limit, averaging the tautomers into sharp singlets.
Protocol B: Thin Layer Chromatography (TLC) Differentiation
Because the isomers have different dipole moments, they can often be separated or identified by TLC.
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: 20% Ethyl Acetate in Hexanes.
-
Visualization: UV (254 nm).
-
Observation:
-
3,4-Dibromo: More polar (larger net dipole due to unsymmetrical Br placement). Lower
. -
3,5-Dibromo: Less polar (dipoles partially cancel). Higher
.
-
Decision Logic Flowchart
Figure 2: Step-by-step logic for confirming isomer identity.
References
-
National Institutes of Health (PubChem). (2025). 3,4-Dibromo-1H-pyrazole Compound Summary. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Pyrazoles. Retrieved from [Link]
-
Hansen, M. et al. (2023). Evaluation and Removal of Production Process Constraints in the Synthesis of 3,5-Dibromopyrazole. ACS Organic Process Research & Development.[1] Retrieved from [Link]
Sources
A Comparative Crystallographic Guide to Brominated Pyrazoles: Elucidating the Structure of 4,5-dibromo-1,3-dimethyl-1H-pyrazole
For researchers, scientists, and professionals in drug development, a deep understanding of molecular architecture is paramount. The precise three-dimensional arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. X-ray crystallography stands as the gold standard for unequivocally determining these structures. This guide provides a comparative analysis of the X-ray crystal structure of brominated pyrazole derivatives to infer the structural characteristics of the yet-to-be-crystallographically-determined 4,5-dibromo-1,3-dimethyl-1H-pyrazole. By examining closely related, structurally characterized molecules, we can anticipate the influence of substituent placement on the pyrazole scaffold, offering valuable insights for synthesis, molecular modeling, and drug design.
The Significance of Halogenated Pyrazoles in Medicinal Chemistry
Pyrazoles are a class of heterocyclic compounds that form the core of numerous pharmaceuticals and agrochemicals.[1] Their prevalence in drug discovery is due to their ability to engage in a variety of intermolecular interactions, including hydrogen bonding and halogen bonding, which are crucial for binding to biological targets.[2] The introduction of halogen atoms, particularly bromine, onto the pyrazole ring can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity, making halogenated pyrazoles attractive scaffolds for medicinal chemists.[3]
While the specific crystal structure of 4,5-dibromo-1,3-dimethyl-1H-pyrazole (CAS 5744-71-8) is not publicly available in crystallographic databases as of this writing, we can construct a robust hypothesis of its structural parameters by comparing it with its isomers and other related brominated pyrazoles. This comparative approach is a powerful tool in predictive structural science.
Comparative Analysis of Brominated Pyrazole Crystal Structures
To predict the structural features of 4,5-dibromo-1,3-dimethyl-1H-pyrazole, we will analyze the crystallographic data of three key comparators: 4-bromo-1,3-dimethyl-1H-pyrazole , a positional isomer; 4-bromo-3,5-dimethylpyrazole , another isomer with a different substitution pattern; and 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid , a more complex brominated pyrazole that offers insights into the electronic effects of substituents.
| Parameter | 4,5-dibromo-1,3-dimethyl-1H-pyrazole (Predicted) | 4-bromo-1,3-dimethyl-1H-pyrazole | 4-bromo-3,5-dimethylpyrazole | 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate [4] |
| Substitution Pattern | Bromine at C4 & C5, Methyl at N1 & C3 | Bromine at C4, Methyl at N1 & C3 | Bromine at C4, Methyl at C3 & C5 | Bromine at C4, Nitro at C3, Carboxylic acid at C5 |
| Predicted Crystal System | Monoclinic or Orthorhombic | Data not available | Data not available | Monoclinic[4] |
| Predicted Space Group | P2₁/c or similar centrosymmetric group | Data not available | Data not available | P2₁/c[4] |
| Key Bond Lengths (Å) | C4-Br ≈ 1.87, C5-Br ≈ 1.88, C3-N2 ≈ 1.34, N1-N2 ≈ 1.37 | C4-Br ≈ 1.87 | C4-Br ≈ 1.87 | C4-Br = 1.867(3) |
| Key Bond Angles (°) | C3-C4-C5 ≈ 106, N2-C3-C4 ≈ 111, N1-C5-C4 ≈ 108 | C3-C4-C5 ≈ 106 | C3-C4-C5 ≈ 106 | C3-C4-C5 = 106.1(3), N2-C3-C4 = 110.8(3), N1-C5-C4 = 108.2(3) |
| Intermolecular Interactions | Likely dominated by Br···Br halogen bonds and C-H···N hydrogen bonds. Potential for π-stacking. | Likely C-H···N hydrogen bonds and potential Br···N halogen bonds. | N-H···N hydrogen bonding (if protonated), C-H···N hydrogen bonds, and potential Br···N halogen bonds. | N-H···O and C-H···O hydrogen bonds, π-stacking.[4] |
Analysis and Prediction:
The presence of two bromine atoms on adjacent carbons (C4 and C5) in the target molecule is expected to introduce significant steric strain, which may lead to a slight puckering of the otherwise planar pyrazole ring. The C-Br bond lengths are predicted to be in the typical range of approximately 1.87-1.88 Å.
The crystal packing of 4,5-dibromo-1,3-dimethyl-1H-pyrazole will likely be influenced by a combination of weak intermolecular forces. Halogen bonding (Br···Br or Br···N interactions) is a strong possibility and would play a significant role in the supramolecular assembly. Additionally, weak C-H···N hydrogen bonds involving the methyl groups and the pyrazole nitrogen atoms are expected. The overall crystal system is predicted to be monoclinic, a common crystal system for such small organic molecules.
Experimental Protocol for X-ray Crystal Structure Determination
For researchers aiming to determine the crystal structure of 4,5-dibromo-1,3-dimethyl-1H-pyrazole or similar novel compounds, the following experimental workflow is standard in small-molecule X-ray crystallography.
Step 1: Crystal Growth
The initial and often most challenging step is obtaining single crystals of sufficient quality.
-
Synthesis and Purification: Synthesize 4,5-dibromo-1,3-dimethyl-1H-pyrazole. Given the lack of a specific published synthesis, a plausible route would involve the direct bromination of 1,3-dimethyl-1H-pyrazole. Purify the compound to the highest possible degree using techniques like column chromatography or recrystallization.
-
Crystallization Screening: Employ various crystallization techniques to grow single crystals. Slow evaporation of a solution is a common and effective method.
-
Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, acetone, or a mixture).
-
Loosely cover the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Other techniques to explore include vapor diffusion (liquid-liquid or solid-liquid) and cooling crystallization.
-
Step 2: Data Collection
Once suitable crystals are obtained, X-ray diffraction data can be collected.
-
Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.
-
Diffractometer Setup: Place the mounted crystal on a single-crystal X-ray diffractometer. Modern instruments are typically equipped with a CCD or CMOS detector and use a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[5]
-
Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. The positions and intensities of the diffracted spots are recorded.
Step 3: Structure Solution and Refinement
The collected diffraction data is then used to solve and refine the crystal structure.
-
Data Processing: The raw diffraction images are processed to determine the unit cell parameters, space group, and integrated intensities of each reflection.
-
Structure Solution: The initial phases of the structure factors are determined using direct methods or Patterson methods. This provides an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. The atomic positions, displacement parameters, and other model parameters are refined against the experimental data using least-squares methods to improve the agreement between the calculated and observed structure factors.[6][7] This iterative process continues until the model converges to a final, validated structure.
Caption: A generalized workflow for the determination of a small molecule crystal structure.
Logical Relationships in Pyrazole Substitution and Crystal Packing
The substitution pattern on the pyrazole ring dictates the potential for various intermolecular interactions, which in turn governs the crystal packing.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Bromo-1,3-dimethyl-1H-pyrazole 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. GSRS [gsrs.ncats.nih.gov]
Head-to-head comparison of Suzuki and Stille coupling with dibromopyrazoles
Executive Summary
For medicinal chemists and process engineers, 3,5-dibromopyrazoles represent a high-value scaffold for accessing asymmetric diarylpyrazoles. The choice between Suzuki-Miyaura (SM) and Stille (Migita-Kosugi-Stille) coupling is rarely a matter of preference but rather a strategic decision based on regiocontrol , substrate stability , and purification constraints .
The Verdict:
-
Select Suzuki-Miyaura as the default First-Line method for N-protected substrates due to superior toxicity profiles and ease of workup, provided the substrate tolerates basic conditions.
-
Select Stille when coupling base-sensitive electrophiles, when protodeboronation of the boronic acid is a competing pathway, or when sterically demanding couplings fail under Suzuki conditions. Stille remains the "problem solver" for electron-deficient heterocycles where Suzuki yields plateau.
Mechanistic Foundation & Regioselectivity
The core challenge in coupling 3,5-dibromopyrazoles is controlling site-selectivity. The pyrazole ring possesses two chemically distinct bromine sites (C3 and C5) influenced heavily by the nitrogen protecting group.
The Electronic Bias (C5 vs. C3)
In N-substituted pyrazoles (e.g., N-methyl-3,5-dibromopyrazole), the C5 position (adjacent to the substituted nitrogen) is electronically more deficient than C3. Consequently, oxidative addition of the Pd(0) catalyst occurs preferentially at C5 .
-
C5-Position: Electronically favored (inductive effect of adjacent N), but sterically more hindered by the N-protecting group.
-
C3-Position: Less hindered, but electronically more electron-rich (less reactive toward oxidative addition).
Empirical Rule: Under standard Pd(PPh₃)₄ catalysis, C5-arylation is the major pathway for both Suzuki and Stille couplings on N-protected substrates.
Figure 1: Regioselectivity map for N-substituted dibromopyrazoles. C5 is the preferred site of oxidative addition.
Technical Comparison: Suzuki vs. Stille
A. Reaction Conditions & Tolerance[1][2][3]
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Reagents | Boronic acids/esters (Air stable, non-toxic) | Organostannanes (Toxic, lipid-soluble) |
| Conditions | Basic (Requires K₂CO₃, Cs₂CO₃, or K₃PO₄) | Neutral (No base required) |
| Solvents | Aqueous mixtures (DME/H₂O, Dioxane/H₂O) | Anhydrous organic (Toluene, DMF, THF) |
| Byproducts | Boric acid salts (Water soluble, easy removal) | Trialkyltin halides (Toxic, difficult removal) |
| Atom Economy | High (Low MW byproducts) | Low (Stoichiometric tin waste) |
| Substrate Scope | Limited by base-sensitivity and protodeboronation | Excellent for base-sensitive/labile groups |
B. Performance Analysis
1. The "Base" Problem in Suzuki: Suzuki coupling requires a base to activate the boronic acid (forming the boronate "ate" complex). This is fatal for substrates containing hydrolyzable esters, base-sensitive protecting groups, or acidic protons that can quench the catalyst.
-
Solution: Stille coupling operates under neutral conditions, preserving sensitive architecture.
2. The "Protodeboronation" Issue: Electron-poor heterocyclic boronic acids (e.g., 2-pyridyl, thiazolyl) often undergo rapid protodeboronation in aqueous base before coupling can occur.
-
Solution: Stannanes are robust. Stille is superior for introducing heteroaryl rings like 2-pyridines or oxazoles onto the pyrazole core.
3. Purification & Toxicity: Stille coupling generates stoichiometric tributyltin chloride. This is highly toxic and "greasy," often co-eluting with the product during chromatography.
-
Workup Hack: Use a 10% KF solution wash (forms insoluble polymeric Bu₃SnF) or fuse silica with 10% K₂CO₃ to retard the tin species.
Experimental Protocols
Protocol A: Site-Selective Suzuki Coupling (C5-Arylation)
Optimized based on Langer et al. (Tetrahedron, 2011)
Objective: Mono-arylation of N-methyl-3,5-dibromopyrazole at the C5 position.
-
Setup: Charge a Schlenk tube with N-methyl-3,5-dibromopyrazole (1.0 equiv), Arylboronic acid (1.1 equiv), and Pd(PPh₃)₄ (3-5 mol%) .
-
Solvent System: Add 1,4-Dioxane and H₂O (4:1 ratio).
-
Base: Add K₃PO₄ (1.5 equiv). Note: K₃PO₄ is often superior to carbonates for sterically hindered azoles.
-
Reaction: Degas with Argon. Heat to 90–100 °C for 8–12 hours.
-
Workup: Dilute with water, extract with EtOAc. The boronic byproducts wash away in the aqueous layer.
-
Yield Expectation: 60–85% (C5-isomer).
Protocol B: Site-Selective Stille Coupling (C5-Arylation)
Optimized for base-sensitive substrates or difficult heteroaryl couplings.
Objective: Mono-arylation of N-methyl-3,5-dibromopyrazole at the C5 position using neutral conditions.
-
Setup: Charge a dry flask with N-methyl-3,5-dibromopyrazole (1.0 equiv), Arylstannane (1.1 equiv), and Pd(PPh₃)₄ (5 mol%) .
-
Additive: Add CuI (10 mol%) . Rationale: The "Liebeskind effect"—Cu(I) scavenges free phosphine ligands and accelerates transmetalation, crucial for hindered pyrazoles.
-
Solvent: Anhydrous Toluene or DMF .
-
Reaction: Heat to 100–110 °C under inert atmosphere for 12–24 hours.
-
Tin Removal (Critical): Upon cooling, add aqueous KF solution and stir vigorously for 1 hour. Filter the resulting white precipitate (Bu₃SnF) through Celite.
-
Yield Expectation: 70–90% (C5-isomer).
Decision Matrix: When to Use Which?
Use the following logic flow to determine the optimal coupling strategy for your specific pyrazole scaffold.
Figure 2: Decision matrix for selecting between Suzuki and Stille coupling.
References
-
Synthesis of Arylated Pyrazoles by Site-Selective Suzuki-Miyaura Reactions of Tribromopyrazoles. Source: Khera, R. A., et al. (2011).[1] Tetrahedron. Context: Establishes the C5-selectivity rule for Suzuki coupling on N-protected pyrazoles.
-
Stille vs. Suzuki – Cross-Coupling for the Functionalization of Diazocines. Source: Brandl, F., et al. (2023). Beilstein Journal of Organic Chemistry. Context: Demonstrates Stille's superiority in yields (90% vs 60%) for sterically hindered or complex heterocyclic systems.
-
Regioselectivity in the Stille Coupling Reactions of 3,5-Dibromo-2-pyrone. Source: Kim, W. S., et al. (2003). Journal of the American Chemical Society.[2][3][4] Context: Provides mechanistic insight into how Cu(I) additives can influence regioselectivity and reaction rates in di-bromo heterocyclic systems.
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Source: Billow, B. S., et al. (2013). Organic Letters. Context: Discusses the limitations of coupling free (NH) azoles and the necessity of protecting groups for standard Pd-catalysis.
Sources
- 1. Suzuki–Miyaura reactions of N-protected tribromopyrazoles. Efficient and site-selective synthesis of 3,4,5-triaryl-pyrazoles, 3,5-diaryl-4-bromopyrazoles and 5-aryl-3,4-dibromopyrazoles | CiNii Research [cir.nii.ac.jp]
- 2. web.mit.edu [web.mit.edu]
- 3. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselectivity in the Stille coupling reactions of 3,5-dibromo-2-pyrone - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 4,5-dibromo-1,3-dimethyl-1H-pyrazole
As laboratory professionals, our responsibility extends beyond discovery and innovation to include the safe and compliant management of all chemical reagents, including their final disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 4,5-dibromo-1,3-dimethyl-1H-pyrazole, ensuring the safety of personnel and adherence to environmental regulations. The procedures outlined here are grounded in the fundamental principles of chemical waste management, focusing on the specific classification of this compound as a halogenated organic substance.
Core Principle: The Critical Importance of Waste Segregation
The foundational step in the proper disposal of 4,5-dibromo-1,3-dimethyl-1H-pyrazole is its correct identification and segregation. As a dibrominated heterocyclic compound, it falls squarely into the category of halogenated organic waste .[1] This classification is paramount because halogenated compounds require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic and environmentally persistent byproducts.[1][2]
Causality of Segregation: Mixing halogenated waste with non-halogenated organic solvents is a frequent and costly error in laboratory settings.[3] Such mixing renders the entire volume of solvent unsuitable for standard solvent recovery or fuel blending, thereby increasing the cost and complexity of disposal.[3] Proper segregation from the point of generation is the most effective and economical disposal strategy.
Hazard Profile and Immediate Safety Precautions
While a specific, comprehensive Safety Data Sheet (SDS) for 4,5-dibromo-1,3-dimethyl-1H-pyrazole is not widely available, data from closely related brominated pyrazole compounds indicate a consistent hazard profile. Researchers must handle this chemical with the assumption that it presents similar risks.
Anticipated Hazards of Brominated Pyrazoles:
-
Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[4][5][6]
-
Respiratory Irritation: May cause respiratory tract irritation.[4][5]
-
Toxicity: Pyrazole and its derivatives can be harmful if swallowed or toxic in contact with skin, and may cause organ damage through prolonged exposure.[7][8]
Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects against splashes and dust, preventing serious eye irritation.[4] |
| Hand Protection | Nitrile or other compatible chemical-resistant gloves | Prevents skin contact and potential irritation or absorption.[4][9] |
| Body Protection | Fully-buttoned laboratory coat | Protects skin and personal clothing from contamination.[9] |
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the compliant disposal of 4,5-dibromo-1,3-dimethyl-1H-pyrazole and materials contaminated with it.
Step 1: Container Selection
-
Select a dedicated waste container designated for Halogenated Organic Waste . These are often color-coded (e.g., green or white) or specifically labeled by your institution's Environmental Health & Safety (EH&S) department.[1][3]
-
The container must be made of a chemically compatible material, such as high-density polyethylene (HDPE).[9] Do not use metal cans , as halogenated solvents can degrade to form acidic byproducts (e.g., hydrobromic acid) that corrode metal.[9]
-
Ensure the container is in good condition with a secure, tightly-sealing screw cap to prevent the escape of volatile organic compounds (VOCs).[10]
Step 2: Waste Collection & Labeling
-
Collect all waste containing 4,5-dibromo-1,3-dimethyl-1H-pyrazole, including contaminated solids (gloves, weigh paper, absorbent pads), and solutions, directly into the designated halogenated waste container.
-
Label the container before or at the moment the first drop of waste is added. [10]
-
The label must include the words "Hazardous Waste" and a complete list of all chemical constituents by their full names. Do not use abbreviations or chemical formulas.[10]
Step 3: In-Lab Storage (Satellite Accumulation)
-
Keep the waste container tightly closed at all times, except when you are actively adding waste.[10]
-
Store the container in a designated Satellite Accumulation Area (SAA), such as a secondary containment tub within a fume hood or a ventilated, approved chemical storage cabinet.[9]
-
Store away from incompatible materials , particularly strong acids, bases, and oxidizing agents, to prevent dangerous reactions.[9]
Step 4: Requesting Final Disposal
-
Do not overfill the container; leave adequate headspace (typically 10-15%).
-
Once the container is full or the project is complete, submit a chemical waste pickup request to your institution's EH&S or equivalent department, following their specific procedures.[3]
Disposal Workflow Visualization
Caption: Decision workflow for routine disposal and emergency spills.
Emergency Procedures for Spills and Exposures
Rapid and correct response to spills or personnel exposure is critical.
Spill Cleanup Protocol
-
Small Spills (<100 mL, can be cleaned up in <10 minutes):
-
Ensure you are wearing appropriate PPE, including double nitrile gloves, splash goggles, and a lab coat.[9]
-
Alert others in the immediate area.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels.
-
Carefully collect the absorbent material using non-sparking tools, place it into a sealable bag or container, and dispose of it in the designated halogenated organic waste container.[9][10]
-
Clean the spill area with soap and water.
-
-
Large Spills or Unknown Hazards:
-
Evacuate the laboratory immediately and alert all personnel.
-
If there is a fire or medical emergency, call 911 or your institution's emergency number.
-
Close the laboratory doors to contain the vapors and post a warning sign.[10]
-
Contact your institution's EH&S department for emergency response.
-
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5] |
| Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[4][5] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[4][5] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek immediate medical attention.[4][5] |
References
- Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from Bucknell University Environmental Health & Safety.
- Washington State University. (n.d.). Halogenated Solvents. Retrieved from Washington State University Environmental Health & Safety.
- U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
-
Haz-Map. (n.d.). Pyrazole - Hazardous Agents. Retrieved from [Link].
- University of North Texas. (n.d.). Hazardous Waste Reduction. Retrieved from University of North Texas Environmental Health and Safety.
-
European Chemicals Agency (ECHA). (n.d.). Pyrazole - Substance Information. Retrieved from [Link].
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from University of Illinois Urbana-Champaign.
- Journal of Chemical Health Risks. (2024).
-
Chemspace. (n.d.). The Chemical Versatility of 3,5-Dibromo-1H-Pyrazole for Synthesis. Retrieved from [Link].
-
U.S. Environmental Protection Agency. (n.d.). 4,5-dibromo-1,3-dimethyl-1H-pyrazole - ToxCast: Models. Retrieved from [Link].
-
Fisher Scientific. (2023). Safety Data Sheet - 4-Bromo-3,5-dimethylpyrazole. Retrieved from [Link].
- MDPI. (2022). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. Molecules, 27(21), 7598.
-
PubChem. (n.d.). 4-Bromo-1,3-dimethyl-1H-pyrazole. Retrieved from [Link].
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Substance Information - ECHA [echa.europa.eu]
- 8. chemicalbook.com [chemicalbook.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
